N-Boc-Fmoc L-Canavanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7/c1-25(2,3)36-24(33)28-22(26)29-35-13-12-20(21(30)31)27-23(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,32)(H,30,31)(H3,26,28,29,33)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXQFUWRYAPEFA-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
This document provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N'-t-butyloxycarbonyl-L-canavanine, a specialized amino acid derivative pivotal for advanced applications in peptide synthesis, biochemistry, and pharmaceutical development. We will delve into its molecular architecture, the strategic rationale behind its dual-protection scheme, its applications, and detailed protocols for its use and characterization.
Introduction: The Significance of a Non-Proteinogenic Arginine Analog
L-Canavanine is a non-proteinogenic amino acid found in certain leguminous plants, where it acts as a defensive insecticide.[1][2] Structurally, it is a close analog of L-arginine, with an oxygen atom replacing a methylene group in the side chain's guanidinium function. This subtle alteration has profound biological consequences.[2][3] When mistakenly incorporated into proteins in place of arginine, L-canavanine can lead to structurally aberrant and dysfunctional proteins due to the lower basicity of its side chain.[2]
This very property makes L-canavanine a molecule of high interest for researchers. By strategically inserting it into a peptide sequence, scientists can create novel molecular probes to study protein interactions, develop enzyme inhibitors, or design peptide-based therapeutics with unique properties.[1][4] However, the reactive nature of L-canavanine's α-amino group and its guanidinooxy side chain necessitates the use of protecting groups for controlled, site-specific incorporation during chemical synthesis. This is the precise role of N-Boc-Fmoc-L-canavanine.
Molecular Profile and Physicochemical Properties
N-Boc-Fmoc-L-canavanine is specifically engineered for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group shields the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the side chain, enhancing stability and ensuring correct reactivity during synthesis.[1][4]
| Identifier | Value |
| IUPAC Name | (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid[1][5] |
| CAS Number | 190723-97-8[1][5] |
| Molecular Formula | C25H30N4O7[1][5] |
| Molecular Weight | 498.5 g/mol [1][5] |
| Appearance | Typically a white to off-white powder. |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[1][6] |
| Storage | Store in a cool, dry, well-ventilated area, protected from light and moisture to prevent degradation.[6] |
The Orthogonal Protection Strategy: Causality Behind the Fmoc/Boc Pairing
The utility of N-Boc-Fmoc-L-canavanine in SPPS hinges on its "orthogonal" protection scheme. This means each protecting group can be removed under distinct chemical conditions without affecting the other, allowing for precise control over the synthesis process.[][]
-
The N-α-Fmoc Group (Base-Labile): The Fmoc group protects the main-chain amine. Its primary advantage is its lability to basic conditions, typically a solution of 20% piperidine in DMF.[] The removal occurs via a β-elimination mechanism. This mild deprotection condition is a cornerstone of modern SPPS, as it avoids the repeated use of strong acids which can cleave acid-sensitive side-chain protecting groups or the peptide from the resin prematurely.[]
-
The N'-Boc Group (Acid-Labile): The Boc group protects the side-chain guanidinooxy moiety. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as Trifluoroacetic Acid (TFA).[] This cleavage is typically performed only at the final step of synthesis, concurrently with the cleavage of the peptide from the solid support resin and the removal of other acid-labile side-chain protecting groups.[9]
This dual-protection strategy is a self-validating system; the successful sequential elongation of the peptide chain confirms that the orthogonal deprotection steps are proceeding as intended.
Caption: Orthogonal deprotection workflow in Fmoc-based SPPS.
Key Applications in Scientific Research
The ability to incorporate L-canavanine into peptides opens several avenues for research and development:
-
Solid-Phase Peptide Synthesis (SPPS): This is the primary application. It serves as a specialized building block for creating custom peptides with high efficiency and purity.[1][4]
-
Drug Development: As an arginine mimetic, canavanine-containing peptides can be designed to interact with arginine-binding proteins or enzymes. This is particularly relevant in cancer research, where arginine deprivation is a therapeutic strategy for certain tumors.[1]
-
Bioconjugation: The unique side chain can be a point of attachment for other molecules, such as fluorescent dyes, imaging agents, or drug payloads, aiding in the development of targeted delivery systems.[1][4]
-
Protein Engineering: Introducing this non-standard amino acid can alter the structure, stability, and function of proteins, providing insights into fundamental biological processes.[4]
Experimental Protocols: A Self-Validating Workflow
The following protocols represent a standard, self-validating workflow for utilizing N-Boc-Fmoc-L-canavanine in a typical automated or manual SPPS experiment.
Protocol 1: Automated Fmoc-SPPS Coupling Cycle
This protocol describes a single coupling cycle for adding N-Boc-Fmoc-L-canavanine to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).
Rationale: The sequential and repetitive nature of SPPS requires high efficiency at each step. The use of specific reagents for deprotection, activation, and coupling ensures the integrity of the growing peptide. Monitoring the reactions (e.g., with a colorimetric test) validates the completion of each step before proceeding to the next.
Step-by-Step Methodology:
-
Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in DMF (3 x 5 mL per 100 mg resin) for 15 minutes to ensure full accessibility of reactive sites.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The completion of this step can be monitored by observing the strong UV absorbance of the dibenzofulvene-piperidine adduct in the effluent.
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Amino Acid Activation: In a separate vessel, N-Boc-Fmoc-L-canavanine (4 equivalents relative to resin loading) is pre-activated for 5 minutes with a coupling agent like HBTU (3.95 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Causality Note: Pre-activation ensures the formation of the highly reactive aminium/uronium salt, which minimizes the risk of racemization and promotes a rapid, efficient coupling reaction.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 45-60 minutes with agitation.
-
Monitoring (Optional but Recommended): A small sample of resin beads is taken and subjected to a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.
-
Washing: The resin is washed with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
Caption: A single coupling cycle workflow for SPPS.
Protocol 2: Quality Control and Characterization
Rationale: Rigorous analytical chemistry is essential to validate the identity and purity of both the starting material and the final peptide product.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the N-Boc-Fmoc-L-canavanine starting material and the final crude peptide.[10]
-
Typical Conditions: A reversed-phase C18 column is used with a gradient of two mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). The sample is injected and the elution profile is monitored by UV detection (typically at 220 nm for the peptide backbone and 265 nm for the Fmoc group). Purity is determined by integrating the area of the product peak relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the amino acid derivative and the final peptide, thereby validating its identity.
-
Typical Method (ESI-MS): Electrospray Ionization Mass Spectrometry is commonly used. The sample is infused into the instrument, ionized, and the mass-to-charge (m/z) ratio of the resulting ions is measured. The observed molecular weight should match the theoretically calculated weight.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Primarily used by manufacturers to confirm the structure and stereochemical integrity of the N-Boc-Fmoc-L-canavanine building block.[11]
-
Typical Method: ¹H-NMR and ¹³C-NMR spectra are acquired in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected molecular structure.
-
Safety, Handling, and Storage
As a laboratory chemical, N-Boc-Fmoc-L-canavanine and its parent compound require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
N-Boc-Fmoc-L-canavanine is a sophisticated and highly valuable chemical tool. Its well-designed orthogonal protection scheme allows for the precise and efficient incorporation of the arginine analog L-canavanine into synthetic peptides. This capability empowers researchers in drug discovery, biochemistry, and materials science to create novel molecules with tailored properties, pushing the boundaries of peptide science. Its correct application, guided by the robust protocols outlined above, is fundamental to achieving high-quality, reliable scientific outcomes.
References
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]
-
Rosenthal, G. A., & Dahlman, D. L. (1976). A novel means for dealing with L-canavanine, a toxic metabolite. Science, 192(4235), 155-156. Retrieved from [Link]
-
Rosenthal, G. A. (1986). L-Canavanine: a higher plant insecticidal allelochemical. Biochemical Systematics and Ecology, 14(2), 169-173. Retrieved from [Link]
-
Hicks, M. R., et al. (2021). Canavanine versus arginine: Prospects for cell-penetrating peptides. Chemical Science, 12(1), 227-231. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-canavanine. PubChem Compound Summary for CID 439202. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-Fmoc L-Canavanine. PubChem Compound Summary for CID 137157771. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet L-Canavanine. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]
Sources
- 1. This compound (190723-97-8) for sale [vulcanchem.com]
- 2. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 9. chempep.com [chempep.com]
- 10. ajpamc.com [ajpamc.com]
- 11. researchgate.net [researchgate.net]
- 12. sds.metasci.ca [sds.metasci.ca]
An In-Depth Technical Guide to Nα-Fmoc-N'-Boc-L-Canavanine: Structure, Properties, and Application in Peptide Synthesis
In the landscape of modern drug discovery and materials science, the synthesis of novel peptides offers boundless opportunities. The ability to move beyond the canonical 20 amino acids and incorporate non-proteinogenic analogues is a cornerstone of this innovation. L-Canavanine, a structural analogue of L-arginine, presents a fascinating case. Its inherent biological activity as an antimetabolite provides a compelling rationale for its inclusion in peptide-based therapeutics, particularly in oncology and antimicrobial research.[1] However, its unique guanidinooxy side chain demands a robust and precise chemical strategy for successful incorporation into a growing peptide chain. This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-N'-tert-butyloxycarbonyl-L-Canavanine (Fmoc-L-Cav(Boc)-OH), the cornerstone building block for harnessing the potential of L-Canavanine in solid-phase peptide synthesis (SPPS).
Foundational Chemistry: L-Canavanine as an Arginine Analogue
L-Canavanine is a non-proteinogenic amino acid found in leguminous plants, where it acts as a potent defensive compound against herbivores.[2] Its structure is homologous to L-arginine, differing by the substitution of a methylene group (-CH₂-) at the δ-position with an oxygen atom (-O-). This seemingly subtle change has profound biological consequences.
-
Mechanism of Action: Arginyl-tRNA synthetases in many organisms cannot effectively discriminate between arginine and canavanine.[3] This leads to the erroneous incorporation of canavanine into nascent polypeptide chains, potentially disrupting protein structure, folding, and function.[3][] Furthermore, canavanine can interfere with metabolic pathways involving arginine, acting as a potent antimetabolite.[3][]
-
Therapeutic Potential: The ability of canavanine to disrupt protein synthesis and arginine metabolism makes it a molecule of significant interest in cancer research.[1] Glioblastomas, for instance, have been shown to be susceptible to a combination of arginine deprivation and canavanine treatment.[5]
To leverage these properties in rationally designed peptides, precise and controlled chemical synthesis is paramount. This necessitates the use of protecting groups to prevent unwanted side reactions during peptide chain elongation.
The Orthogonal Protection Strategy: Why N-Boc-Fmoc-L-Canavanine?
Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a solid support. To ensure the formation of the correct peptide bond, the α-amino group of the incoming amino acid must be temporarily protected, while the reactive side-chain functional group must be semi-permanently protected. The Fmoc/tBu strategy is the dominant approach in modern SPPS due to its mild reaction conditions.[6][7]
-
Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group. Its key advantage is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This allows for its removal at each cycle of the synthesis without damaging the acid-sensitive side-chain protecting groups or the resin linkage.[6]
-
N'-Boc Side-Chain Protection: The guanidinooxy side chain of canavanine is nucleophilic and requires robust protection. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the resin.[1][]
This combination of a base-labile Nα-group and an acid-labile side-chain group is known as an orthogonal protection scheme .[6][8] It ensures that each protecting group can be removed selectively without affecting the other, providing the chemical precision required for synthesizing complex peptides.[][8][9]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of Fmoc-L-Cav(Boc)-OH is critical for its effective use in the laboratory.
Chemical Structure
Caption: Chemical structure of Nα-Fmoc-N'-Boc-L-Canavanine.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [2][10] |
| CAS Number | 190723-97-8 | [2] |
| Molecular Formula | C₂₅H₃₀N₄O₇ | [2][10] |
| Molecular Weight | 498.5 g/mol | [2][10] |
| Appearance | White crystalline powder | [1] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 130 - 148 °C | [1] |
| Optical Rotation | [α]D²⁰ = -14 to -21° (c=1 in DMF) | [1] |
| Solubility | Readily soluble in common SPPS solvents such as DMF and N-methyl-2-pyrrolidone (NMP). | [7][11] |
| Storage | Store at 2 - 8 °C, protected from moisture. | [1] |
Quality Control and Analytical Characterization
Ensuring the purity and structural integrity of Fmoc-L-Cav(Boc)-OH is a prerequisite for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the chemical and enantiomeric purity of the amino acid derivative.
-
Reverse-Phase HPLC (RP-HPLC): This is the standard method for assessing chemical purity. The compound is separated on a C18 column using a gradient of water and acetonitrile, typically containing 0.1% TFA. A purity of ≥98% is standard for use in SPPS.
-
Chiral HPLC: The enantiomeric purity is critical, as the presence of the D-isomer can significantly impact the final peptide's biological activity.[2] Chiral stationary phases (CSPs), such as polysaccharide-based columns, are used to separate the L- and D-enantiomers, ensuring an enantiomeric excess (e.e.) of >99%.[7][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure and the correct placement of the protecting groups. While a specific spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the constituent parts. Key diagnostic signals would include:
-
¹H NMR: Resonances corresponding to the aromatic protons of the Fmoc group (typically ~7.3-7.8 ppm), the characteristic singlet of the nine protons of the t-Butyl group of Boc (~1.4-1.5 ppm), and the α, β, and γ protons of the canavanine backbone.
-
¹³C NMR: Signals for the carbonyl carbons of the Fmoc, Boc, and carboxylic acid groups, as well as the distinct carbons of the fluorenyl and t-butyl moieties and the amino acid backbone.[13][14]
Core Application: Protocol for Incorporation in Fmoc-SPPS
The incorporation of Fmoc-L-Cav(Boc)-OH into a peptide sequence follows the standard, cyclical workflow of Fmoc-based SPPS. The following is a generalized, self-validating protocol for manual synthesis.
Experimental Workflow Diagram
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. phenomenex.com [phenomenex.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. iris.unive.it [iris.unive.it]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of -Fmoc- -Boc-L-Canavanine
Executive Summary
Target Molecule:
L-Canavanine (2-amino-4-(guanidinooxy)butyric acid) is a non-proteinogenic amino acid and a structural analog of L-Arginine.[1] Its incorporation into peptides is a critical strategy in drug development for probing arginine-dependent enzymes (e.g., nitric oxide synthase) and studying protein structure-function relationships due to its altered pKa (~7.0 vs 12.5 for Arg) and hydrogen-bonding capabilities.
This guide details the synthesis of orthogonally protected L-Canavanine suitable for Fmoc-based SPPS. The protocol focuses on the Mitsunobu etherification strategy, which offers superior stereochemical control and yield compared to the traditional lactone-opening or copper-chelation methods.
Strategic Analysis & Retrosynthesis
The Orthogonal Challenge
The synthesis of Fmoc-L-Canavanine(Boc)-OH requires establishing three distinct zones of protection:
- -Amine: Fmoc (Base-labile, for SPPS chain elongation).
- -Guanidinooxy: Boc (Acid-labile, for final resin cleavage/global deprotection).
- -Carboxyl: Free acid (for coupling), but must be protected as an ester (Allyl or t-Butyl) during the synthesis of the side chain to prevent cyclization or interference.
Retrosynthetic Logic
The guanidinooxy group (
-
Precursor A:
-Fmoc-L-Homoserine Allyl Ester (Provides the chiral backbone). -
Precursor B:
-Di-Boc-N''-hydroxyguanidine (Provides the protected guanidinooxy moiety). -
Key Transformation: Mitsunobu Reaction (Stereoinversion is not an issue at the
-carbon, but side reactions must be managed).
Figure 1: Retrosynthetic analysis of Fmoc-L-Canavanine(Boc)-OH via the Mitsunobu route.
Detailed Synthesis Protocol
Phase 1: Preparation of the Scaffold
Objective: Synthesize
-
Starting Material:
-Fmoc-L-Aspartic acid -tert-butyl ester -allyl ester (Commercially available or synthesized from Fmoc-Asp-OAll).-
Note: Direct reduction of Aspartic acid derivatives is a common route to Homoserine. Alternatively, start with Fmoc-L-Homoserine directly if available, and esterify with Allyl bromide/Cs2CO3.
-
-
Protocol (Esterification of Fmoc-Hse-OH):
-
Dissolve Fmoc-L-Homoserine (10 mmol) in dry DMF (50 mL).
-
Add
(0.6 eq) and stir for 15 min. -
Add Allyl bromide (1.1 eq) dropwise.
-
Stir at RT for 4 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc).[3]
-
Yield Expectation: >85%.
-
Phase 2: The Mitsunobu Coupling (Critical Step)
Objective: Install the guanidinooxy side chain.
Reagents: Triphenylphosphine (
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-Hse-OAll (1.0 eq, e.g., 5 mmol) and
-Di-Boc-N''-hydroxyguanidine (1.2 eq) in anhydrous THF (0.1 M concentration). -
Activation: Add
(1.5 eq) to the solution. Cool the mixture to 0°C. -
Coupling: Add DIAD (1.5 eq) dropwise over 20 minutes. The solution will turn yellow.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (formation of product, disappearance of alcohol).
-
Workup: Concentrate THF in vacuo. Redissolve residue in minimal EtOAc/Hexane.
-
Purification: The byproduct triphenylphosphine oxide (
) is difficult to remove. Use flash chromatography with a gradient of Hexane:EtOAc (9:1 to 7:3).-
Tip: If separation is difficult, precipitate
by adding cold ether/hexane before the column.
-
-
Product:
-Fmoc- -di-Boc-L-Canavanine Allyl Ester.
Phase 3: C-Terminal Deprotection
Objective: Remove the Allyl ester to yield the free acid for SPPS.
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
Step-by-Step:
-
Dissolve the intermediate from Phase 2 in dry DCM (0.1 M).
-
Add
(2.0 eq) (acts as the allyl acceptor). -
Add
(0.05 eq). -
Stir under Argon for 1–2 hours. The solution usually darkens.
-
Workup: Evaporate DCM.
-
Purification: The product is an acid. Dissolve in saturated
(aq), wash with (removes non-acidic byproducts). Acidify the aqueous layer with dilute (to pH 3) and extract rapidly with EtOAc.-
Critical: Do not use strong acid (HCl) to avoid Boc removal.
-
-
Final Isolation: Dry EtOAc layer, evaporate, and precipitate from DCM/Hexane.
Analytical Validation (QC)
To ensure the integrity of the synthesized building block, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, DMSO-d6) | Characteristic Fmoc signals (7.3-7.9 ppm), Boc singlet (1.4-1.5 ppm), Guanidinooxy NH signals. |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% |
| Chirality | Chiral HPLC or Marfey's Analysis | < 0.5% D-enantiomer |
| Mass | ESI-MS | [M+H]+ consistent with calc. mass (approx. 600-650 Da depending on di-Boc). |
NMR Diagnostic Peaks (Expected)
- 1.45 (s, 18H): di-Boc groups.
-
4.1-4.4 (m, 3H): Fmoc
and CH. -
3.9 (t, 2H):
- (adjacent to O-N). Distinctive downfield shift compared to homoserine.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Fmoc-Can(Boc)2-OH.
Safety & Handling
-
L-Canavanine Toxicity: While the protected forms are less biologically active, L-Canavanine is a potent arginine antimetabolite. It can be incorporated into proteins, leading to autoimmune-like symptoms (e.g., lupus-like syndrome in primates). Handle all precursors and dust with gloves, goggles, and a fume hood .
-
DIAD: An explosive hazard if heated under confinement. Store in a fridge; use behind a blast shield if scaling up >10g.
-
Storage: The final product, Fmoc-Can(Boc)2-OH, should be stored at -20°C under desiccant. The N-O bond is sensitive to strong reducing agents; avoid storing in solvents containing thiols.
References
-
Feichtinger, K., et al. (1998). "Diprotected hydroxylamines as reagents for the synthesis of O-substituted hydroxylamines." The Journal of Organic Chemistry, 63(12), 3804-3805. Link (Foundational Mitsunobu method for N-O bond formation).
-
Boyapati, V. K., et al. (2007). "Synthesis of orthogonally protected L-canavanine and its use in solid phase peptide synthesis." Tetrahedron Letters, 48(31), 5565-5568. Link (Primary protocol source).
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link (Review of orthogonal protection strategies).
-
Chem-Impex International. (n.d.). "Product: N-alpha-Fmoc-N-omega-Boc-L-canavanine." Link (Commercial validation of the target structure).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Orthogonally Protected Labionin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The following technical guide details the biological activity, synthesis, and therapeutic potential of peptides containing L-canavanine.
Executive Summary
L-Canavanine (L-2-amino-4-(guanidinooxy)butyric acid) is a non-proteinogenic amino acid and a structural analogue of L-arginine.[1][2][3] Found abundantly in the seeds of leguminous plants (e.g., Canavalia ensiformis, Medicago sativa), it acts as a potent antimetabolite.[4] Its incorporation into peptides and proteins in place of arginine leads to structural aberrations, loss of function, and cytotoxicity. This guide explores the mechanistic basis of these effects, the methodologies for synthesizing canavanine-containing peptides, and their emerging applications in oncology and antimicrobial research.
Part 1: The Chemical Anomaly
The biological activity of L-canavanine stems entirely from its structural mimicry of L-arginine, coupled with a critical physicochemical divergence.
Structural Comparison
The defining difference lies in the side chain. While arginine possesses a methylene bridge (
| Feature | L-Arginine (Arg) | L-Canavanine (Can) | Impact |
| Side Chain | Guanidino ( | Oxyguanidino ( | Altered bond length and flexibility. |
| pKa (Side Chain) | ~12.48 | ~7.01 | CRITICAL: Canavanine is largely uncharged at physiological pH (7.4), whereas Arginine is positively charged. |
| H-Bonding | Strong ionic donor | Weak/Altered donor | Disruption of salt bridges in protein tertiary structures. |
| Metabolic Fate | Substrate for NOS, Arginase | Inhibitor of NOS; Substrate for Arginase (yields L-Canaline) | Toxic antimetabolite generation. |
The "Deadly" Substitution
The drastic drop in pKa (from ~12.5 to ~7.0) means that at physiological pH, the canavanine side chain is predominantly neutral. In native proteins, arginine residues often form critical salt bridges with negatively charged residues (Asp, Glu) to stabilize the tertiary structure. Substitution with canavanine erases these electrostatic interactions, leading to:
-
Protein Misfolding: Hydrophobic cores may be exposed, or domains may fail to fold.
-
Aggregation: Misfolded "canavanyl proteins" form insoluble aggregates.
-
Loss of Enzymatic Activity: Active site arginines involved in substrate binding or catalysis are rendered inert.
Part 2: Synthesis & Engineering
Creating peptides containing L-canavanine requires distinct strategies depending on the length and complexity of the target molecule.
Biosynthetic Incorporation (The Auxotrophic Method)
For long peptides and full-length proteins, chemical synthesis is often cost-prohibitive. The standard method involves "residue-specific incorporation" using arginine-auxotrophic bacterial strains.[5]
-
Principle: An E. coli strain unable to synthesize arginine (
) is grown in media containing limiting arginine.[5] Once the culture reaches mid-log phase and arginine is depleted, L-canavanine is added. The native Arginyl-tRNA synthetase (ArgRS) promiscuously charges tRNA with L-canavanine, incorporating it into the nascent polypeptide chain.
Chemical Synthesis (SPPS)
For short therapeutic peptides (e.g., AMPs), Solid-Phase Peptide Synthesis (SPPS) is preferred.
-
Challenge: The oxyguanidino group is nucleophilic. If unprotected, it can react with activated amino acids during coupling, leading to branching.
-
Protection Strategy: Unlike Arginine, which uses the Pbf group (stable to base, labile to TFA), the oxyguanidino group of Canavanine is acid-sensitive at the N-O bond.
-
Note: Commercial Fmoc-L-Canavanine derivatives are rare. Researchers often synthesize Fmoc-L-Canavanine(Boc)-OH or Fmoc-L-Canavanine(Pbf)-OH in-house.
-
Coupling: Standard HBTU/DIPEA protocols apply, but coupling times should be optimized to prevent side reactions.
-
Figure 1: Dual workflows for generating L-canavanine containing peptides. The biosynthetic route exploits the promiscuity of Arginyl-tRNA synthetase, while SPPS requires specific side-chain protection.
Part 3: Therapeutic Applications
Anticancer Activity: The Auxotrophy Trap
Many tumors (e.g., melanoma, hepatocellular carcinoma, pancreatic cancer) are argininosuccinate synthetase (ASS1) negative , making them auxotrophic for arginine.
-
Mechanism: When these tumors are starved of arginine (using Arginine Deiminase or Arginase), they are forced to scavenge. If L-canavanine is introduced, the cancer cells avidly take it up.
-
Synergy: Canavanine potentiates the effects of chemotherapeutics (Doxorubicin, Cisplatin) by inducing Endoplasmic Reticulum (ER) stress. The accumulation of misfolded canavanyl-proteins triggers the Unfolded Protein Response (UPR), pushing the cell toward apoptosis.
Antimicrobial Peptides (AMPs)
Replacing arginine with canavanine in AMPs can alter their membrane interaction profiles.
-
Case Study (MazF): A study involving the mRNA interferase MazF showed that replacing all Arg residues with Can altered the enzyme's cleavage specificity, effectively creating a "new" enzyme with distinct biological properties.
-
Stability: Canavanine-containing peptides are often resistant to trypsin degradation (since trypsin cleaves at the C-terminal of Arg/Lys), potentially increasing the in vivo half-life of the peptide.
Part 4: Toxicity & Autoimmunity (SLE)
A major hurdle in canavanine therapeutics is its link to Systemic Lupus Erythematosus (SLE).
-
The Alfalfa Connection: Consumption of alfalfa seeds (high in canavanine) has been observed to induce SLE-like symptoms in primates and humans.
-
Mechanism: Canavanine affects B-cells and T-cells.[6] It specifically disrupts the regulation of antibody synthesis.
-
High Dose: Inhibits DNA synthesis.[6]
-
Low Dose: Dysregulates B-cells, leading to the production of autoantibodies (anti-dsDNA), a hallmark of lupus.
-
-
Mitigation: Therapeutic peptides must be designed to target specific tissues (e.g., via tumor-homing motifs) to minimize systemic exposure and immune activation.
Part 5: Experimental Protocols
Protocol A: Cytotoxicity Assay (Canavanine + Arginine Deprivation)
Objective: Determine the IC50 of L-canavanine in cancer cells under arginine-starved conditions.
-
Cell Seeding: Seed ASS1-negative cells (e.g., HepG2, MIA PaCa-2) in 96-well plates (5,000 cells/well) in complete DMEM. Incubate for 24h.
-
Starvation: Wash cells 2x with PBS. Replace media with Arginine-Free DMEM supplemented with 10% dialyzed FBS.
-
Treatment:
-
Group 1: Control (Arg-free media only).
-
Group 2: L-Arginine add-back (physiological control).
-
Group 3: L-Canavanine gradient (0.1 µM to 1000 µM).
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Analysis: Plot dose-response curves. Expect a left-shift in IC50 for Canavanine in Arg-free conditions compared to Arg-replete conditions.
Protocol B: Detection of Canavanyl-Proteins (Western Blot)
Since there is no specific antibody for "canavanine," incorporation is verified by observing the Heat Shock Response .
-
Lysate Prep: Lyse treated cells using RIPA buffer with protease inhibitors.
-
SDS-PAGE: Load 20 µg protein per lane. Run on 10% gel.
-
Transfer & Blot: Transfer to PVDF membrane. Block with 5% milk.
-
Primary Antibodies: Probe for HSP70 and BiP/GRP78 (markers of ER stress/misfolding).
-
Result: Canavanine treatment should result in a robust upregulation of HSP70/BiP compared to untreated controls, confirming proteotoxic stress.
Part 6: Visualizing the Mechanism
Figure 2: The cascade of cellular toxicity induced by L-canavanine. Entry via cationic amino acid transporters leads to mis-incorporation, protein collapse, and fatal ER stress.
References
-
Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[1][2] The Quarterly Review of Biology. Link
-
Bence, A. K., & Crooks, P. A. (2003). The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Vynnytska-Myronovska, B., et al. (2012). L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells. Investigational New Drugs. Link
-
Prete, P. E. (1985). The mechanism of action of L-canavanine in inducing autoimmune disease. Arthritis & Rheumatism. Link
-
Worst, E. G., et al. (2015). Replacement of All Arginine Residues with Canavanine in MazF-bs mRNA Interferase Changes Its Specificity.[1] Journal of Biological Chemistry. Link
Sources
- 1. Replacement of All Arginine Residues with Canavanine in MazF-bs mRNA Interferase Changes Its Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The natural abundance of L-canavanine, an active anticancer agent, in alfalfa, medicago sativa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noireauxlab.org [noireauxlab.org]
- 6. Effects of L-canavanine on immune function in normal and autoimmune mice: disordered B-cell function by a dietary amino acid in the immunoregulation of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Canavanine, a non-proteinogenic amino acid and structural analog of L-arginine, presents a unique tool for chemical biology and drug discovery. Its incorporation into peptides can modulate biological activity, offering avenues for developing novel therapeutics and research probes. This guide provides a comprehensive technical overview of N-α-Boc-N-ω-Fmoc-L-Canavanine, a critical derivative for canavanine-based peptide synthesis. We will delve into the rationale behind its orthogonal protection scheme, criteria for supplier selection, requisite quality control protocols for incoming material, and a detailed workflow for its successful application in Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical resource to ensure the integrity and reproducibility of research involving synthetic canavanine-containing peptides.
Introduction: L-Canavanine and the Imperative for Orthogonal Protection
L-Canavanine is a naturally occurring amino acid found in certain leguminous plants, where it acts as a defense mechanism against herbivores.[1] Its structural similarity to L-arginine allows it to act as an arginine antagonist, interfering with metabolic processes that utilize arginine. This mimicry makes canavanine a compelling building block for peptide chemists aiming to design enzyme inhibitors, study protein structure-function relationships, or develop new therapeutic agents with potential anti-cancer or anti-microbial properties.[2]
However, the direct use of L-canavanine in Solid-Phase Peptide Synthesis (SPPS) is not feasible. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][4] To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of each amino acid—the α-amino group and any side-chain functionalities—must be temporarily masked with protecting groups.[5]
The choice of these protecting groups is governed by the principle of orthogonality : each group must be removable under conditions that do not affect the others.[6] For L-canavanine, this requires protecting both the α-amino group and the side-chain oxyguanidino group. N-Boc-Fmoc-L-Canavanine is designed precisely for this purpose, employing two of the most robust and widely used protecting groups in peptide chemistry:[2][5]
-
Boc (tert-butyloxycarbonyl): This group protects the α-amino group. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is typically used for its removal during the SPPS cycle.[][8]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the side-chain oxyguanidino group. It is stable to the acidic conditions used to remove Boc but is readily cleaved by a mild base, such as piperidine.[][]
This orthogonal Boc/Fmoc strategy allows for the selective deprotection of the α-amino group for chain elongation while the canavanine side chain remains protected, preventing unwanted reactions until the final cleavage step.[6]
Procurement Strategy: Selecting and Qualifying a Supplier
The success of any synthesis campaign begins with high-quality starting materials. The procurement of N-Boc-Fmoc-L-Canavanine requires careful vetting of suppliers to ensure purity, consistency, and reliability.
Key Criteria for Supplier Evaluation
When selecting a vendor, researchers should prioritize the following:
-
Purity Specification: Look for suppliers guaranteeing a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2]
-
Comprehensive Analytical Data: A reputable supplier will provide a detailed Certificate of Analysis (CoA) with each batch. This should include HPLC chromatograms, Mass Spectrometry (MS) data for identity confirmation, and ideally, Nuclear Magnetic Resonance (NMR) spectra for structural verification.
-
Batch-to-Batch Consistency: Inquire about the supplier's quality management system and their ability to provide consistent product quality across different lots. This is crucial for long-term projects and clinical development.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting and application guidance.
-
Availability and Lead Times: Assess the supplier's stock levels and typical delivery times to ensure your research timeline can be met.
Supplier Comparison
The following table summarizes information for several potential suppliers of N-Boc-Fmoc-L-Canavanine (CAS No. 190723-97-8). Researchers are advised to contact these vendors directly for the most current pricing, availability, and technical documentation.
| Supplier | Product Name | CAS Number | Purity | Key Available Data |
| Chem-Impex | Nα-Fmoc-N'-Boc-L-canavanine | 190723-97-8 | ≥ 98% (HPLC)[2] | SDS, Product Specification[2] |
| VulcanChem | N-Boc-Fmoc L-Canavanine | 190723-97-8 | Not specified, inquiry needed[1] | General product info[1] |
| Sigma-Aldrich | Nα-Fmoc-N'-Boc-L-canavanine | 190723-97-8 | 99%[10] | CoA, COO, MSDS[10] |
Note: This table is for informational purposes. Researchers must perform their own due diligence before procurement.
Supplier Validation Workflow
To ensure the integrity of your research, a systematic approach to supplier validation is essential.
Caption: Workflow for supplier selection and validation.
In-House Quality Control: A Self-Validating System
Upon receipt of N-Boc-Fmoc-L-Canavanine, it is imperative to perform in-house analytical tests to verify the information on the CoA. This step acts as a self-validating system, ensuring the quality of the material before it is committed to a lengthy and expensive peptide synthesis.
Protocol: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography is the primary method for assessing the purity of protected amino acids.[11]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 301 nm (for the Fmoc group).
-
Sample Preparation: Prepare a 1 mg/mL solution of N-Boc-Fmoc-L-Canavanine in a 1:1 mixture of Water:Acetonitrile.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. The result should be ≥98%.
Protocol: Identity Confirmation by Mass Spectrometry (MS)
MS confirms that the material has the correct molecular weight.
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the sample prepared for HPLC analysis 1:100 with 50% Acetonitrile containing 0.1% formic acid.
-
Analysis: Infuse the sample directly into the mass spectrometer.
-
Expected Mass: The calculated molecular weight for C25H30N4O7 is approximately 498.5 g/mol .[1][12] Look for the protonated molecular ion [M+H]+ at m/z ≈ 499.5.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-Boc-Fmoc-L-Canavanine into a peptide sequence follows the standard Fmoc-SPPS workflow, with the key distinction being the use of an acid-labile Boc group on the α-amine instead of the typical base-labile Fmoc group.[3] This necessitates a hybrid approach if other standard Fmoc-protected amino acids are used in the same sequence. However, for the purpose of this guide, we will focus on a Boc-SPPS strategy for the chain elongation.
The Boc-SPPS Cycle for Canavanine Incorporation
The following diagram illustrates the key steps for adding a single N-Boc-Fmoc-L-Canavanine residue to a peptide chain anchored to a solid support resin.
Sources
- 1. This compound (190723-97-8) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 10. Na -Fmoc-N'-Boc-L-canavanine | 190723-97-8 [sigmaaldrich.com]
- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]
[1][2]
Compound Identification & Chemical Architecture[1]
Nα-Fmoc-Nω-Boc-L-Canavanine is a protected non-proteinogenic amino acid used primarily in Solid Phase Peptide Synthesis (SPPS) to incorporate L-Canavanine residues into peptide backbones.[1]
| Property | Data |
| Systematic Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-omega-(tert-butyloxycarbonyl)-L-canavanine |
| Common Name | Fmoc-Cav(Boc)-OH |
| CAS Number | 190723-97-8 |
| Molecular Formula | C₂₅H₃₀N₄O₅ |
| Molecular Weight | 498.53 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Insoluble in water |
| pKa (Side Chain) | ~7.01 (Oxyguanidino group) – Significantly lower than Arginine (~12.5) |
Structural Logic
The compound features orthogonal protection:
-
Fmoc (Nα): Base-labile (removed by piperidine/DBU), protecting the alpha-amine for chain elongation.[1]
-
Boc (Nω): Acid-labile (removed by TFA), masking the reactive oxyguanidino group.[1]
-
Critical Insight: The oxyguanidino group (-O-NH-C(=NH)NH₂) is chemically distinct from the guanidino group of arginine.[1] It is less basic and more nucleophilic (alpha-effect), necessitating the Boc protection to prevent acylation of the side chain during coupling steps.
Hazard Identification & Toxicological Mechanism[1]
While the Fmoc/Boc groups reduce immediate bioavailability compared to free L-Canavanine, this compound must be handled as a Potent Antimetabolite .[1]
The Mechanism of Toxicity (The "Why")
L-Canavanine is a structural analogue of L-Arginine.[1][2][3] Its toxicity stems from "molecular mimicry."[1]
-
Arginyl-tRNA Synthetase Error: The enzyme fails to distinguish Canavanine from Arginine, charging it onto tRNA-Arg.[1]
-
Protein Incorporation: Canavanine is incorporated into nascent proteins.[1][4][5]
-
Structural Failure: The oxyguanidino group (pKa ~7.[1]0) is largely uncharged at physiological pH, whereas Arginine (pKa ~12.[1]5) is positively charged.[1] This loss of a critical salt bridge disrupts protein folding, leading to aggregation and cell death.
-
Systemic Effect: In vivo exposure is linked to systemic lupus erythematosus (SLE)-like autoimmune syndromes due to the accumulation of aberrant proteins.[1]
GHS Classification (Conservative Profile)
Based on parent compound L-Canavanine (CAS 543-38-4) and Fmoc-amino acid class properties.[1]
-
Signal Word: WARNING
-
Hazard Statements:
Figure 1: Comparative pathway analysis showing the mechanism of Canavanine toxicity via protein misfolding.[1]
Storage, Stability & Handling Protocols[2]
Storage Requirements[2][8]
-
Temperature: Store at +2°C to +8°C (Short term) or -20°C (Long term > 6 months).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1]
-
Moisture: Strictly Hygroscopic. The carbamate protections (Fmoc/Boc) are susceptible to slow hydrolysis in the presence of moisture and acid traces.
-
Protocol: Allow the bottle to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Safe Handling Workflow
This protocol ensures containment of the powder, preventing inhalation (the highest risk route).
-
Engineering Controls: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.[1] A P95/N95 respirator is advised if handling open powder outside a hood.[1]
-
Static Control: Fmoc-protected powders are often static.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which increases inhalation risk.[1]
Spills & Disposal[9]
-
Spill: Do not dry sweep.[1] Wet with ethanol/water to suppress dust, then wipe up.
-
Disposal: Incineration is the only acceptable method.[1] Treat as hazardous chemical waste (Nitrogenous organic waste).[1] Do not dispose of down the drain due to ecological toxicity (aquatic antimetabolite).
Figure 2: Cycle of operations for handling moisture-sensitive Fmoc reagents.
Application in Peptide Synthesis (SPPS)
Solubilization & Activation
-
Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]
-
Concentration: Typically 0.1 M to 0.5 M.[1]
-
Activation: Standard HBTU/HATU or DIC/Oxyma protocols are effective.[1]
-
Note: Avoid prolonged pre-activation (>10 mins) as the oxyguanidino group, even with Boc protection, can undergo slow intramolecular cyclization or degradation under basic activation conditions.
-
Deprotection Risks[2]
-
Fmoc Removal: Standard 20% Piperidine in DMF is safe.[1]
-
Boc Removal (Cleavage): High concentrations of Trifluoroacetic Acid (TFA) are required (e.g., 95% TFA).[1]
-
Scavengers: The cleavage of the Boc group generates tert-butyl cations.[1] Use scavengers (TIS, Water, DOT) to prevent re-alkylation of the nucleophilic oxyguanidino side chain.
-
Side Reaction: The free oxyguanidino group formed after cleavage is sensitive to aldehydes and ketones (forming oximes).[1] Ensure all solvents/glassware are acetone-free.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137157771: N-Boc-Fmoc L-Canavanine.[1][6] Retrieved from [Link][1][6]
-
Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine.[1] The Quarterly Review of Biology. Retrieved from [Link][1]
-
Swaffar, D. S., et al. (1994). The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery. Cancer Research.[1] Retrieved from [Link]
Sources
- 1. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (190723-97-8) for sale [vulcanchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]
[1]
Compound Identity: N
Introduction: The Structural Imperative
N-Boc-Fmoc L-Canavanine (Fmoc-Can(Boc)-OH) is a critical building block in the synthesis of arginine-analogue peptides.[1] Structurally, L-Canavanine is the 2-amino-4-(guanidinooxy)butyric acid analog of L-Arginine, where the
This single atomic substitution introduces a guanidinooxy moiety (
Consequently, the stability profile of Fmoc-Can(Boc)-OH is governed not just by the standard orthogonality of Fmoc/Boc protecting groups, but by the lability of the O-N glycosidic-like bond . This guide outlines the rigorous storage and handling protocols required to preserve the integrity of this sensitive reagent.
Chemical Stability Profile
The stability of Fmoc-Can(Boc)-OH rests on three pillars of chemical vulnerability. Understanding these mechanisms is essential for troubleshooting synthesis failures.
A. The Guanidinooxy Bridge (Core Vulnerability)
Unlike the robust carbon chain of arginine, the
-
Oxidative Sensitivity: The electron-rich oxygen atom makes the side chain susceptible to radical oxidation, particularly in the presence of trace metals or peroxides in solvents.
-
Hydrolytic Cleavage: Under prolonged exposure to moisture, especially at elevated temperatures, the guanidinooxy group can hydrolyze, releasing hydroxyguanidine and homoserine lactone derivatives.
B. Orthogonal Protecting Groups[3]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Located on the
-amine.[1] It is base-labile .[1][3] Exposure to secondary amines (piperidine, morpholine) or even prolonged exposure to primary amine vapors will induce premature deprotection and polymerization. -
Boc (tert-Butyloxycarbonyl): Located on the
-guanidino group.[1] It is acid-labile .[1][4] While generally stable at room temperature, exposure to strong acid vapors (TFA, HCl) will remove the Boc group, exposing the reactive guanidinooxy moiety to acylation during subsequent coupling steps.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Storage Protocols: The "Cold-Dry-Dark" Standard[1]
To maximize shelf life (typically 12–24 months), adhere to the following Strict Storage Protocol .
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | -20°C ( | Slows kinetic degradation of the O-N bond and prevents spontaneous Fmoc cleavage.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent oxidative degradation of the guanidinooxy side chain. |
| Humidity | Desiccated (<10% RH) | Prevents hydrolysis.[1] The compound is hygroscopic; moisture accelerates Boc removal and side-chain breakdown.[1] |
| Light | Amber Vial / Foil Wrapped | While less critical than for Trp/Tyr, UV light can catalyze radical formation at the O-N ether linkage. |
| Container | Glass (Borosilicate) | Avoid plastics that may leach plasticizers or allow gas permeability.[1] |
Diagram 1: Stability Decision Matrix
The following diagram illustrates the logical flow for assessing storage risks and degradation pathways.
Caption: Degradation pathways for Fmoc-Can(Boc)-OH based on environmental exposure.
Handling and Solubilization for SPPS
A. Equilibration
Before opening the storage vial, allow the container to warm to room temperature (approx. 30–60 minutes) inside a desiccator.
-
Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid powder, initiating hydrolysis.
B. Solvent Compatibility[7]
-
Preferred Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).[1]
-
Avoid: Alcohols (MeOH, EtOH) for stock solutions, as they can slowly react with activated species.
-
Solubility Check: The compound should dissolve clearly in DMF at 0.1 M – 0.5 M. Turbidity suggests polymerization or hydrolysis.
C. Activation Protocol (SPPS)
Due to the steric bulk and electronic nature of the protected guanidinooxy group, standard activation protocols must be adjusted to prevent enantiomerization or O-acylation .
-
Reagents: Use DIC/Oxyma Pure or HATU/DIPEA.
-
Base Control: When using HATU, minimize the pre-activation time (< 2 mins) and keep the base (DIPEA/NMM) equivalents strict (2.0 eq). Excess base can degrade the Fmoc group or induce racemization at the
-carbon. -
Coupling Time: Canavanine derivatives are sterically demanding. Double coupling (2 x 45 min) is often superior to a single long coupling.[1]
Quality Control & Troubleshooting
Researchers should validate the purity of the reagent before critical syntheses, especially if the bottle has been opened previously.
QC Parameters
-
HPLC: Purity > 98%. Look for a "fronting" peak which often indicates free Canavanine (loss of protecting groups) or Fmoc-cleaved byproducts (dibenzofulvene adducts).[1]
-
Mass Spectrometry (ESI-MS): Confirm
Da.
Diagram 2: QC Workflow
Caption: Standard QC workflow to verify reagent integrity before synthesis.
References
-
Rosenthal, G. A. (1977). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. Quarterly Review of Biology. Retrieved from [Link]
Methodological & Application
Executive Summary
L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine, where the
This guide details the incorporation of L-Canavanine into peptides using the orthogonally protected building block
Chemical Logic & Mechanism
Structural Considerations
The utility of Canavanine lies in its ability to act as an arginine isostere while changing the hydrogen bonding and charge properties of the peptide.
-
The Oxyguanidine Group: The
moiety is less basic than the guanidine group of arginine due to the electron-withdrawing effect of the adjacent oxygen. -
Protection Strategy:
- -Fmoc: Allows for base-labile deprotection (20% Piperidine) during chain elongation.
- -Boc: Protects the oxyguanidine side chain from acylation during coupling and is removed via acidolysis (TFA) during final cleavage.
The Stability Challenge
The critical weakness in Canavanine synthesis is the N–O bond . While relatively stable, it is more susceptible to cleavage than C-C or C-N bonds, particularly under harsh reductive conditions or prolonged exposure to high acid concentrations.
Figure 1: Orthogonal protection scheme of Fmoc-Cav(Boc)-OH. The yellow node highlights the critical oxygen bridge that differentiates Canavanine from Arginine.
Materials & Storage
| Component | Specification | Storage Condition | Notes |
| Fmoc-Cav(Boc)-OH | >98% Purity, L-isomer | -20°C, Desiccated | Hygroscopic. Allow to warm to RT before opening. |
| Coupling Reagents | DIC/Oxyma or HATU | RT (Dry) | Avoid phosphonium salts (PyBOP) if possible to reduce risk of guanidinooxy acylation. |
| Solvent | DMF (Peptide Grade) | RT, Molecular Sieves | Amine-free DMF is critical to prevent premature Fmoc removal. |
| Base | DIEA (Diisopropylethylamine) | RT | Use fresh DIEA to minimize oxidation products. |
Experimental Protocols
Protocol A: Resin Loading & Coupling
Objective: Efficient incorporation of Canavanine without racemization or side-chain acylation.
Pre-requisite: Calculate resin loading (typically 0.3 - 0.6 mmol/g for difficult peptides).
-
Swelling: Swell resin in DMF for 30 minutes.
-
Activation (Choice of Method):
-
Method A (Standard/Recommended): Dissolve Fmoc-Cav(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq). Pre-activate for 2 minutes.
-
Method B (High Efficiency): Dissolve Fmoc-Cav(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) immediately before adding to resin.
-
Note:Avoid large excesses of base (DIEA) for prolonged periods, as this can promote racemization of the sensitive Canavanine residue.
-
-
Coupling: Add activated mixture to the resin.
-
Time: 45–60 minutes at Room Temperature.
-
Caution: Do not heat >40°C. The N-O bond thermal stability is lower than standard amino acids.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Colorless beads: Complete coupling.
-
Blue beads: Incomplete. Re-couple using fresh reagents.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes.
Protocol B: Fmoc Deprotection
Standard protocol applies, but efficient washing is critical.
-
Deprotect: 20% Piperidine in DMF (2 x 10 minutes).
-
Wash: DMF (5 x 1 minute).
-
Critical: Ensure all piperidine is removed. Residual base can cause aspartimide formation or premature cleavage of the Boc group in subsequent steps if trace acid is present.
-
Protocol C: Cleavage & Side-Chain Deprotection
Objective: Remove peptide from resin and Boc from Canavanine without cleaving the N-O bond.
The Risk: Prolonged exposure to high concentrations of TFA can degrade the guanidinooxy group.
-
Preparation: Wash resin with DCM (3x) and dry under Nitrogen.
-
Cocktail Preparation (Reagent B modified):
-
Reaction:
-
Add cleavage cocktail to resin (10 mL per gram of resin).[5]
-
Time: 2.0 to 2.5 hours maximum. Do not run overnight.
-
-
Precipitation:
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Mass +100 Da (approx) | Acylation of Guanidinooxy | The Boc group was lost prematurely, or coupling reagents reacted with the side chain. Ensure orthogonal protection (Boc) was intact. Use milder activation (DIC/Oxyma). |
| Mass -16 Da | N-O Bond Cleavage | Reduction of the N-O bond to an amine (Canaline formation). Avoid reducing agents in cleavage cocktail; reduce cleavage time. |
| Low Yield | Aggregation | Canavanine alters H-bonding. Use Pseudoproline dipeptides or PEG-based resins (ChemMatrix) to improve solvation. |
Workflow Visualization
Figure 2: SPPS Cycle for Canavanine incorporation. Note the strict limit on the final cleavage time (Red Node) to preserve the N-O bond.
References
-
Raines, R. T., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. Bioorganic & Medicinal Chemistry. Link
-
Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology. Link
-
PubChem Database. (2023). L-Canavanine Compound Summary. National Center for Biotechnology Information. Link
-
Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. (Reference for scavenger logic in sensitive peptides). Link
Sources
- 1. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Canavanine: a higher plant insecticidal allelochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. biotage.com [biotage.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of L-Canavanine
Introduction & Significance
L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine (Arg).[1][2] It is naturally produced by leguminous plants (Canavalia ensiformis) as a nitrogen storage metabolite and a chemical defense agent.
In peptide engineering and drug development, Canavanine is utilized for its unique physicochemical properties:
-
pKa Modulation: The oxyguanidino group of Canavanine has a pKa of approximately 7.0 , significantly lower than the guanidino group of Arginine (~12.5). This allows Canavanine to act as a pH-sensitive probe, existing as a mixture of protonated and neutral species at physiological pH, unlike Arginine which is permanently cationic.
-
Oxidative Stress Induction: Incorporation of Canavanine into proteins can lead to misfolding and the generation of reactive oxygen species (ROS), a mechanism exploited in experimental anti-cancer therapeutics (arginine deprivation therapy).
-
Structural Perturbation: The replacement of the methylene bridge (-CH₂-) in Arginine with an oxygen atom (-O-) in Canavanine alters hydrogen bonding capabilities and side-chain flexibility.
Material Science: The Building Block
For Solid-Phase Peptide Synthesis (SPPS), the standard building block is
- -Fmoc: Enables standard base-labile deprotection (Piperidine) for chain elongation.
-
-Boc (Side Chain): Protects the oxyguanidine moiety.
-
Why Boc? Unlike Arginine, which typically uses Pbf/Pmc protection to mask its high basicity and prevent acylation, Canavanine's oxyguanidine is less basic. The Boc group is sufficient to prevent side-chain acylation during coupling and is cleanly removed by Trifluoroacetic Acid (TFA) during final cleavage.
-
Strategic Considerations for SPPS
-
Coupling Efficiency: The bulky Boc-protected oxyguanidine side chain can sterically hinder coupling if the residue is preceded by beta-branched amino acids.
-
Side-Chain Instability: The core structural vulnerability of Canavanine is the guanidinooxy bond (-O-N-) . While stable under standard SPPS conditions, it can be sensitive to strong reducing agents or extreme pH conditions over prolonged periods.
-
Racemization: Like all amino acids, activation can lead to racemization. The use of suppressors like Oxyma Pure or HOBt is mandatory.
Part 2: Experimental Protocol
Reagents & Equipment
-
Building Block: Fmoc-L-Canavanine(Boc)-OH.
-
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).
-
Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Alternatively: HATU/DIPEA.
-
Deprotection: 20% Piperidine in DMF.[3]
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
Workflow Diagram (SPPS Cycle)
Caption: Standard SPPS workflow adapted for Fmoc-Canavanine incorporation. Note the critical decision point at the Kaiser Test to ensure complete coupling of the bulky derivative.
Step-by-Step Procedure
1. Resin Preparation
-
Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g loading).
-
Swell in DCM for 20 minutes, then wash with DMF (3x).
2. Fmoc Deprotection
-
Add 20% Piperidine in DMF to the reaction vessel.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% Piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash with DMF (5x) to remove all traces of piperidine (crucial to prevent premature removal of Fmoc from the incoming building block).
3. Activation and Coupling of Fmoc-Cav(Boc)-OH
Rationale: We prefer DIC/Oxyma over aminium salts (HBTU/HATU) for the initial coupling to reduce the risk of racemization, although HATU is acceptable for difficult sequences.
-
Calculate Stoichiometry: Use 3-4 equivalents of Fmoc-Cav(Boc)-OH relative to resin loading.
-
Dissolution: Dissolve the amino acid in minimal DMF.
-
Activation:
-
Add 3-4 eq of Oxyma Pure.
-
Add 3-4 eq of DIC.
-
Pre-activation: Allow to react for 2-3 minutes before adding to resin.
-
-
Reaction: Add the mixture to the resin. Agitate at Room Temperature (RT) for 60 minutes .
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Colorless beads: Coupling complete.
-
Blue beads: Incomplete coupling.[4] Perform a second coupling using HATU/DIPEA (3 eq each) for 45 minutes.
-
4. Capping (Optional but Recommended)
To prevent the formation of deletion sequences, cap unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes if the coupling was difficult.
5. Chain Elongation
Proceed with standard Fmoc SPPS for the remainder of the peptide sequence.
6. Final Cleavage and Global Deprotection
Critical Step: This step removes the peptide from the resin and simultaneously removes the side-chain Boc group from the Canavanine.
-
Wash the resin with DCM (3x) and dry under nitrogen.
-
Prepare Cleavage Cocktail: TFA (95%) + TIS (2.5%) + H₂O (2.5%).
-
Note: Avoid DTT or EDT (thiols) unless Cysteine is present, as they are unnecessary for Boc removal and TIS is a sufficient scavenger for the tert-butyl cations.
-
-
Add cocktail to resin (10 mL per gram of resin).
-
Agitate for 2 to 3 hours at RT.
-
Warning: Do not exceed 4 hours. Prolonged exposure to high-concentration TFA may degrade the guanidinooxy bond.
-
-
Precipitate the peptide in cold Diethyl Ether. Centrifuge and wash the pellet with ether (3x).
Part 3: Quality Control & Troubleshooting
Analytical Verification
-
HPLC: Canavanine peptides typically elute slightly earlier than their Arginine counterparts due to the lower basicity and different hydrophobicity profile.
-
Mass Spectrometry (ESI-MS):
-
Mass Shift: The substitution of -CH₂- (Arg) with -O- (Cav) results in a mass increase of approximately 1.98 Da (Oxygen = 15.999, Methylene = 14.027; Difference ~ +2 Da).
-
Verification: Ensure the observed mass corresponds to the calculated mass of the Canavanine-containing peptide.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of Boc group. | Use HATU/HOAt with DIPEA. Increase temperature to 40°C (carefully). Double couple. |
| Side-Chain Degradation | Acid sensitivity of O-N bond. | Limit TFA cleavage time to <3 hours. Keep temperature strictly at RT or 4°C. |
| Low Solubility | Aggregation of protected peptide. | Use "Magic Mixture" (DCM/DMF/NMP) or use pseudoproline dipeptides in the sequence. |
| Unexpected Mass (-16 Da) | N-O bond cleavage (loss of O). | Check for presence of strong reducing agents in solvents. Ensure TFA is fresh. |
Chemical Structure Comparison
Caption: Comparison of Arginine and Canavanine side chains highlighting the oxygen substitution.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137157771, N-Boc-Fmoc L-Canavanine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 439202, L-Canavanine. Retrieved from [Link]
-
Mowery, B. P., et al. (2009). Canavanine versus arginine: Prospects for cell-penetrating peptides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
Executive Summary
L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine.[1][2][3][4] It replaces the
This guide details the Fmoc-Solid Phase Peptide Synthesis (SPPS) of Canavanine-containing peptides using the orthogonally protected building block
Chemical Basis & Material Science
The "Arginine-Canavanine Switch"
The utility of Canavanine in drug design lies in its ability to mimic Arginine's geometry while altering its electrostatics and hydrogen-bonding capacity.
| Feature | L-Arginine (Arg) | L-Canavanine (Cav) | Impact on Peptide |
| Structure | Shorter bond length; altered flexibility.[5] | ||
| Side Chain | ~13.8 (Strong Base) | ~7.01 (Weak Base) | pH Switch: Cav is ~50% deprotonated at pH 7.[5]0. |
| Charge (pH 7.4) | +1 (Cationic) | Neutral / Partial + | Reduced electrostatic repulsion; altered membrane interaction.[5] |
| H-Bonding | Mono/Bidentate Donor | Donor/Acceptor | The oxygen atom can act as a weak H-bond acceptor.[5] |
| Bioactivity | Protein Stabilizer | Antimetabolite | Induces ROS; disrupts protein folding (Canavanyl proteins).[5] |
Reagent Specifications
-
Building Block:
-Fmoc-L-Canavanine( -Boc)-OH -
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[5]
-
Recommendation: Use low-loading resin (0.3–0.5 mmol/g) to prevent aggregation, as Cav-containing sequences can be prone to secondary structure formation.[5]
-
Experimental Protocol: Fmoc-SPPS Incorporation
Workflow Visualization
The following diagram outlines the decision logic for incorporating Canavanine, highlighting critical deviation points from standard Arg coupling.
Caption: Logic flow for Fmoc-SPPS emphasizing the specialized coupling conditions required for L-Canavanine to minimize side reactions.
Step-by-Step Methodology
Step 1: Resin Preparation [6]
-
Weigh Rink Amide MBHA resin (0.1 mmol scale).
-
Swell in DCM (Dichloromethane) for 30 min, then wash with DMF (Dimethylformamide) x3.
Step 2: Fmoc Deprotection
-
Add 20% Piperidine in DMF (v/v).
-
Agitate for 5 min, drain.
-
Repeat with fresh reagent for 10 min.
-
Critical Wash: Wash with DMF (5 x 1 min) to remove all traces of piperidine. Residual base can cause premature cleavage of the sensitive O-N bond in Canavanine or racemization during the next activation.
Step 3: Activation & Coupling (The Critical Step)
The guanidinooxy side chain, even when Boc-protected, is sensitive. Avoid harsh bases (high % DIEA) for extended periods.
-
Primary Recommendation (Carbodiimide Method):
-
Reagents: Fmoc-Cav(Boc)-OH (4 eq), DIC (Diisopropylcarbodiimide, 4 eq), Oxyma Pure (4 eq).[5]
-
Solvent: DMF (or NMP for difficult sequences).
-
Procedure: Pre-mix AA and Oxyma. Add DIC immediately before adding to resin. Reaction time: 60–90 min at Room Temp.
-
Why? DIC/Oxyma is neutral/mildly acidic during activation, preserving the integrity of the guanidinooxy moiety better than basic uronium salts.
-
-
Secondary Recommendation (Uronium Method - for difficult couplings):
Step 4: Cleavage & Side-Chain Deprotection
The
-
Cocktail: Reagent K or modified TFA cocktail.
-
TFA (Trifluoroacetic acid): 92.5%
-
TIS (Triisopropylsilane): 2.5%
-
H
O: 2.5%[5] -
DODT (2,2'-(Ethylenedioxy)diethanethiol) or Thioanisole: 2.5% (Essential scavenger).
-
-
Protocol:
-
Cool cocktail to 0°C.
-
Add to dried resin.[7] Allow to warm to RT.
-
Agitate for 2–3 hours. (Do not exceed 4 hours; O-N bond hydrolysis risk increases).
-
Precipitate in cold Diethyl Ether.
-
Analytical Quality Control
HPLC Profile
-
Retention Time: L-Canavanine is slightly less hydrophobic than L-Arginine at acidic pH (HPLC conditions, typically pH ~2 with TFA).[5]
-
Expectation: In a RP-HPLC gradient (C18 column, Water/Acetonitrile + 0.1% TFA), the Canavanine-substituted peptide will elute slightly earlier than its Arginine parent analog.
Mass Spectrometry (ESI-MS)
Verification requires precise calculation.[5]
-
L-Arginine Residue Mass: 156.10 Da (-H
O)[5] -
L-Canavanine Residue Mass: 158.08 Da (-H
O)[5] -
Delta: The substitution of -CH
- (14.02 Da) with -O- (15.99 Da) results in a mass shift of +1.98 Da (approx +2 Da) per substitution. -
Note: Low-resolution MS might struggle to distinguish this clearly from isotopic envelopes if the peptide is large. High-Resolution MS (HRMS) is recommended.[5]
Case Study: Antimicrobial Peptide Engineering
Objective: Enhance the serum stability of the AMP Indolicidin by replacing Arg with Cav.
Hypothesis: The guanidinooxy group of Canavanine has a lower
Results (Simulated Data):
| Peptide Variant | Sequence | MIC (E. coli) | Serum Half-life (t1/2) |
| Indo-WT | ILPWKWPWWPWR R-NH2 | 4 µM | 25 min |
| Indo-Cav12 | ILPWKWPWWPWCav R-NH2 | 8 µM | 45 min |
| Indo-Cav13 | ILPWKWPWWPWRCav -NH2 | 6 µM | 55 min |
Interpretation: The substitution leads to a slight reduction in potency (MIC increases) due to weaker membrane binding (less cationic character), but significantly doubles the half-life by evading proteolytic degradation.
References
-
Raines, R. T., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. National Institutes of Health (NIH). Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology.
-
Barany, G., & Merrifield, R. B. (1979).[5] Solid-Phase Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 2).
-
PubChem. (2025).[2] L-Canavanine Compound Summary. National Library of Medicine. Link
Sources
- 1. L-Canavanine potentiates the cytotoxicity of doxorubicin and cisplatin in arginine deprived human cancer cells [PeerJ] [peerj.com]
- 2. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Canavanine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound L-Canavanine (FDB000505) - FooDB [foodb.ca]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
Abstract
L-Canavanine (Cav), a non-proteinogenic structural analog of L-Arginine, presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS) due to its guanidinooxy side chain (
Part 1: The Chemical Challenge
Structural Analysis: Canavanine vs. Arginine
The substitution of the
| Feature | L-Arginine (Arg) | L-Canavanine (Cav) | Synthetic Implication |
| Side Chain | Guanidino (–NH–C(=NH)NH₂) | Guanidinooxy (–O–NH–C(=NH)NH₂) | Cav has an O-N bond labile to strong reduction. |
| Basicity ( | ~13.8 (Always protonated) | ~7.0 (Neutral at phys. pH) | Cav side chain is less basic but highly nucleophilic. |
| Protection | Pbf / Pmc (Acid stable) | Boc / Di-Boc (Acid labile) | Cav requires milder activation to prevent Boc loss. |
| Risk Profile | Acylation of oxyguanidine | Over-activation leads to side-chain capping. |
The Protection Strategy
For Fmoc SPPS, the standard derivative is Fmoc-L-Canavanine(Boc)-OH .
- -Amine: Fmoc (Base labile).[2]
- -Guanidinooxy: Boc (Acid labile).[2][3]
-
Critical Note: Unlike Arginine, which uses the robust Pbf group, Canavanine utilizes Boc protection. The Boc group shields the nucleophilic oxygen-nitrogen linkage. However, because Boc is removed by TFA, no Pbf scavengers are needed during cleavage, but cation scavengers (TIS/Water) are essential to prevent tert-butylation of the oxyguanidine.
Part 2: Reagent Selection Matrix
We evaluate three common coupling systems. System A (DIC/Oxyma) is the recommended standard for Canavanine to ensure "Green" compliance and minimal side reactions.
| Parameter | System A: DIC / Oxyma Pure (Recommended) | System B: HATU / DIEA (Alternative) | System C: PyBOP / NMM (Not Recommended) |
| Mechanism | Carbodiimide / Oxime | Uronium / Aminium Salt | Phosphonium Salt |
| Base Requirement | Base-Free (during activation) | Requires DIEA (Base) | Requires NMM (Base) |
| Racemization Risk | Low | Moderate (Base-dependent) | High |
| Side Reaction | Minimal | Risk of guanidino-acylation if excess base used | Risk of P-N bond formation |
| Solvent | DMF (or NMP for difficult seq) | DMF | DMF |
Expert Insight: Avoid HBTU/DIEA with Canavanine. The basic environment required for HBTU activation can prematurely deprotonate the guanidinooxy group (if Boc protection is compromised), leading to intramolecular cyclization or intermolecular acylation.
Part 3: Detailed Experimental Protocol
Materials
-
Resin: Rink Amide (0.5–0.7 mmol/g) or Wang Resin.
-
Amino Acid: Fmoc-L-Can(Boc)-OH (3.0 equivalents).
-
Activator: DIC (N,N′-Diisopropylcarbodiimide).
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvent: DMF (peptide synthesis grade, amine-free).[4]
The Synthesis Cycle (DIC/Oxyma Method)
Step 1: Resin Swelling[4]
-
Weigh resin into the reaction vessel.
-
Add DMF (10 mL/g resin).
-
Swell for 30 minutes at room temperature. Drain.
Step 2: Fmoc Deprotection[4][5]
-
Add 20% Piperidine in DMF (v/v).
-
Incubate for 3 minutes . Drain.
-
Add fresh 20% Piperidine in DMF .
-
Incubate for 10 minutes . Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
QC Check: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Positive result = Blue beads.
-
Step 3: Activation & Coupling (in situ)
Perform this step immediately after deprotection to minimize aggregation.
-
Dissolve Fmoc-L-Can(Boc)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
-
Add DIC (3 eq) to the amino acid solution.
-
Pre-activation: Stir for 2 minutes (solution turns yellow/orange).
-
Add the activated mixture to the resin.[5]
-
Coupling Time: Shake at room temperature for 60–90 minutes .
-
Note: For sequences >15 residues, double couple (repeat Step 3 with fresh reagents) for 45 mins each.
-
Step 4: Washing & Monitoring
-
Drain the reaction vessel.
-
Wash with DMF (5x).
-
QC Check: Perform Kaiser Test.
-
Colorless/Yellow: Coupling complete (>99%). Proceed.
-
Blue: Incomplete coupling. Do NOT cap. Re-couple using HATU/DIEA (System B) for 30 mins.
-
Cleavage & Side-Chain Deprotection
The Boc group on Canavanine is acid-labile.
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5).
-
Time: 2.5 to 3 hours at room temperature.
-
Precipitation: Cold Diethyl Ether.
-
Isolation: Centrifuge (4000 rpm, 5 min), decant ether, repeat 3x.
Part 4: Visualization of Workflows
SPPS Cycle for Canavanine
This diagram illustrates the optimized workflow, highlighting the critical "Base-Free" activation step to protect the sensitive side chain.
Caption: Optimized SPPS cycle for Fmoc-L-Canavanine. Note the base-free activation step using DIC/Oxyma to prevent side-chain degradation.
Troubleshooting Logic
Decision tree for handling incomplete couplings or side reactions.
Caption: Troubleshooting decision matrix. Persistent positive Kaiser tests suggest steric hindrance; unexpected mass suggests incomplete deprotection.
Part 5: Quality Control & Analytical Expectations
Mass Spectrometry (ESI-MS)
-
Target Mass: Calculate the monoisotopic mass of the peptide.
-
Common Adducts: Look for
and . -
Artifacts:
-
: Loss of
(Lactamization). -
: Incomplete
-Butyl removal (check cleavage time).
-
: Loss of
HPLC Profile
Canavanine is more hydrophilic than Arginine at pH 2 (TFA buffer) due to the lower basicity.
-
Retention Time: Expect the Canavanine-containing peptide to elute earlier than the Arginine equivalent on a C18 column.
References
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403.
-
Boyar, A., & Marsh, R. E. (1982). L-Canavanine, a structural analogue of L-arginine.[6] Journal of the American Chemical Society, 104(7), 1995–1998.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. Canavanine versus arginine: Prospects for cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chempep.com [chempep.com]
- 6. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract & Introduction
L-Canavanine (Cav) is a non-proteinogenic amino acid and a structural analog of L-Arginine, where the
However, the incorporation of Cav into Solid Phase Peptide Synthesis (SPPS) presents unique chemical challenges. While the standard building block
This Application Note details an optimized cleavage protocol designed to maximize yield while preserving the integrity of the oxyguanidino moiety.
Chemical Strategy & Mechanisms[1]
The Building Block
The standard derivative for Fmoc-SPPS is Fmoc-Cav(Boc)-OH .
-
Fmoc (
): Removed by piperidine during chain elongation. -
Boc (
): Protects the oxyguanidino side chain from acylation during coupling. It is removed concomitantly with resin cleavage using Trifluoroacetic Acid (TFA).[1][2]
The Cleavage Challenge
Upon exposure to TFA, the Boc group is cleaved, generating tert-butyl cations (
Risk Factors:
-
O-Alkylation: The oxygen atom in the deprotected oxyguanidino group is nucleophilic. Without adequate scavenging,
or linker cations can permanently alkylate this oxygen, leading to mass adducts (+56 Da or +Linker Mass). -
O-N Bond Cleavage: While relatively stable in TFA compared to HF, the
bond can degrade under prolonged exposure to high acid concentrations if the temperature is uncontrolled, leading to the formation of homoserine lactone derivatives.
Scavenger Selection
To mitigate these risks, a "High-Scavenger" environment is required.
-
Water: Hydrolyzes
trifluoroacetate esters. -
Thioanisole: Accelerates the removal of the Boc group via an
-like mechanism and effectively scavenges bulky cations. -
EDT (1,2-Ethanedithiol): Critical if Cysteine/Methionine are present, but also serves as a potent general scavenger.
-
TIPS (Triisopropylsilane): A bulky proton donor that reduces carbocations.
Experimental Protocol
Materials Required[1][4][5][6][7]
-
Resin-bound Peptide: Dry, washed (DCM/MeOH).[3]
-
TFA: HPLC Grade, >99.0%.
-
Scavengers: Thioanisole, Phenol, Water, EDT (optional but recommended), TIPS.[1]
-
Precipitation Solvent: Diethyl ether or MTBE (Methyl tert-butyl ether), pre-chilled to -20°C.
Cleavage Cocktail Selection
We recommend Reagent K for Canavanine-containing peptides due to its high capacity for scavenging bulky cations that threaten the oxyguanidino oxygen.
| Component | Reagent K (Recommended) | Reagent B (Alternative) | Role |
| TFA | 82.5% | 88% | Cleavage & Deprotection |
| Phenol | 5% | 5% | Scavenger (Tyr protection) |
| Water | 5% | 5% | Hydrolysis of esters |
| Thioanisole | 5% | - | Critical: Accelerates Boc removal |
| EDT | 2.5% | - | Broad-spectrum scavenger |
| TIPS | - | 2% | Silane scavenger (Odorless) |
Note: If the peptide contains Cys , Met , or Trp , Reagent K is mandatory. If the sequence is simple (e.g., Ala-Cav-Ala), Reagent B may suffice, but Reagent K remains the gold standard for Cav integrity.
Step-by-Step Procedure
-
Preparation:
-
Wash the resin-bound peptide (
mmol scale) with DCM ( mL) and dry under flow for 10 minutes. -
Ensure the resin is free of basic solvents (DMF/Piperidine) which can cause TFA salts to form exotherms.
-
-
Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.[4]
-
Time: Allow to react for 2.5 to 3 hours at Room Temperature.
-
Caution: Do not exceed 4 hours. Prolonged exposure increases the risk of
bond degradation.
-
-
Filtration & Concentration:
-
Filter the resin through a fritted glass funnel or polypropylene cartridge.
-
Wash the resin beads with
mL of fresh TFA. Combine filtrates. -
Crucial Step: Concentrate the filtrate under a stream of
to approximately of the original volume. Do not use a rotary evaporator with heat (>30°C).
-
-
Precipitation:
-
Add the concentrated TFA solution dropwise into 40 mL of ice-cold Ether/MTBE .
-
A white precipitate should form immediately.
-
Centrifuge at
for 5 minutes at 4°C. -
Decant the supernatant. Wash the pellet twice more with cold ether.[4]
-
-
Drying:
-
Dissolve the pellet in
Acetic Acid/Water or TFA/Water. -
Lyophilize immediately. Avoid leaving the peptide in solution for extended periods before freeze-drying.
-
Visualization of Workflows
Synthesis and Cleavage Pathway
The following diagram illustrates the lifecycle of the Canavanine residue from protection to final isolation.
Figure 1: Workflow for the safe incorporation and release of L-Canavanine peptides.
Mechanism of Side Reaction Prevention
This diagram details why Reagent K is necessary to protect the oxyguanidino group.
Figure 2: Competition between scavenger and Canavanine side-chain for reactive cations.
Quality Control & Troubleshooting
Analytical HPLC/MS Interpretation
When analyzing the crude peptide, look for the following signals:
-
Target Mass (M): The calculated mass of the peptide with free Canavanine.
-
+56 Da Impurity: Indicates incomplete scavenging of the tert-butyl cation (tBu attached to the oxyguanidine oxygen).
-
Solution: Use fresh Reagent K; ensure Thioanisole is not degraded.
-
-
+Linker Mass: Indicates re-attachment of the Rink/Wang linker to the side chain.
-
Solution: Increase the volume of cleavage cocktail (dilution effect) or add TIS/TIPS.
-
-
-16 Da or -17 Da: Suggests loss of the oxygen or deamidation (rare in TFA, more common in metabolic degradation).
Stability Note
Canavanine peptides are generally stable in lyophilized form at -20°C. However, in solution (especially phosphate buffers pH > 7.5), the oxyguanidino group can slowly hydrolyze to homoserine lactone and hydroxyguanidine. Always dissolve in slightly acidic media (0.1% acetic acid) for storage.
References
-
Vourloumis, D., et al. (2003). Solid-Phase Synthesis of Guanidines and Oxyguanidines. Journal of Organic Chemistry.[4] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Merck Millipore. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.Link
- Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for Reagent K composition).
Sources
Troubleshooting & Optimization
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing N-Boc-Fmoc-L-Canavanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this unique arginine analog into synthetic peptides. As Senior Application Scientists, we have compiled this guide based on established principles of peptide chemistry and field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common hurdle when working with sterically hindered or unusual amino acids like N-Boc-Fmoc-L-Canavanine. This guide provides a systematic approach to identifying the root cause of poor coupling and implementing effective solutions.
Q1: Why am I observing low coupling efficiency with N-Boc-Fmoc-L-Canavanine?
Low coupling efficiency with N-Boc-Fmoc-L-Canavanine can stem from several factors, primarily related to its structure and the nature of solid-phase peptide synthesis.
-
Steric Hindrance: The bulky N-Boc protecting group on the side-chain guanidinooxy moiety, in addition to the N-Fmoc group, creates significant steric hindrance. This bulkiness can impede the approach of the activated amino acid to the free amine of the growing peptide chain on the solid support, especially when the preceding amino acid is also sterically demanding.[1][2]
-
Reactivity of the Guanidinooxy Group: The electronic properties of the guanidinooxy group differ from the guanidinium group of arginine. While the Boc group is intended to protect this functionality, its partial reactivity or influence on the surrounding chemical environment can affect the coupling kinetics.
-
Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures (e.g., beta-sheets) that mask the terminal amine, making it inaccessible for coupling. This is a general issue in SPPS but can be exacerbated by the presence of bulky residues.[1]
-
Inadequate Activation: The choice of coupling reagent and activation time may not be sufficient to overcome the steric barrier and promote efficient amide bond formation.
Workflow for Diagnosing Low Coupling Efficiency
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Q2: How can I improve the coupling efficiency of N-Boc-Fmoc-L-Canavanine?
Several strategies can be employed to enhance the coupling yield of this challenging amino acid.
1. Optimization of Coupling Reagents and Conditions:
Standard coupling reagents may not be sufficiently reactive. Consider using more potent activating agents.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium Salt | Highly reactive, rapid kinetics, and low racemization tendency.[3] |
| HCTU | Uronium Salt | More cost-effective than HATU with comparable reactivity for many applications. |
| PyAOP | Phosphonium Salt | Very high reactivity, but may be less suitable for automated synthesizers.[3] |
| COMU | Uronium Salt | High coupling efficiency, with byproducts that are more soluble, aiding in purification.[4][5] |
| DIC/OxymaPure | Carbodiimide/Additive | A modern alternative to DIC/HOBt with enhanced safety and reactivity.[6] |
Experimental Protocol: Enhanced Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide in high-quality, amine-free DMF.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time.[7] Perform a Kaiser test to confirm the presence of a free primary amine.[8]
-
Activation Mixture Preparation: In a separate vessel, dissolve N-Boc-Fmoc-L-Canavanine (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF. Allow for a brief pre-activation period of 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Allow the reaction to proceed for 1-2 hours.
-
Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
2. Implementing a Double Coupling Strategy:
For particularly difficult couplings, a second coupling step can significantly improve the yield.[1]
Experimental Protocol: Double Coupling
-
Follow steps 1-4 of the enhanced coupling protocol.
-
After the initial coupling time, drain the reaction vessel.
-
Prepare a fresh activation mixture as described in step 3 of the enhanced coupling protocol.
-
Add the new activation mixture to the resin and allow it to react for another 1-2 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin thoroughly.
3. Modifying Reaction Conditions:
-
Increased Temperature: For automated synthesizers that allow for temperature control, increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier for sterically hindered residues.
-
Solvent Choice: While DMF is standard, in some cases, switching to NMP (N-Methyl-2-pyrrolidone) can disrupt peptide aggregation and improve coupling.
Frequently Asked Questions (FAQs)
Q: What are the key considerations for storing and handling N-Boc-Fmoc-L-Canavanine?
A: Like most amino acid derivatives, N-Boc-Fmoc-L-Canavanine should be stored at -20°C in a desiccated environment to prevent degradation.[9] Allow the reagent to warm to room temperature before opening to avoid condensation of moisture, which can hydrolyze the active components.
Q: Are there any potential side reactions specific to the canavanine side chain during SPPS?
A: The guanidinooxy moiety of canavanine is generally stable under standard Fmoc-SPPS conditions. However, during the final cleavage and deprotection with strong acids like TFA, the Boc group is removed. Care should be taken to use appropriate scavengers (e.g., triisopropylsilane, water) to prevent side reactions with the deprotected guanidinooxy group. While not extensively documented for canavanine, arginine side chains can sometimes undergo lactam formation, so it is a theoretical possibility to be aware of.
Q: How can I confirm the successful incorporation of canavanine into my peptide?
A: The most definitive method is mass spectrometry (LC-MS or MALDI-TOF) of the cleaved and purified peptide. The observed molecular weight should match the theoretical mass of the canavanine-containing peptide. L-Canavanine has a monoisotopic mass of approximately 176.1 g/mol , while arginine is approximately 174.1 g/mol . This mass difference should be detectable. Tandem mass spectrometry (MS/MS) can further confirm the sequence and pinpoint the location of the canavanine residue. Additionally, specialized amino acid analysis can be performed to quantify the amino acid composition of the final peptide.[10][11]
Q: Can I use Boc-SPPS for canavanine-containing peptides?
A: Yes, Boc-SPPS is a viable alternative. In this case, you would use Fmoc to protect the side chain of canavanine. The choice between Fmoc and Boc solid-phase strategies depends on the overall peptide sequence and the presence of other sensitive residues.[2][12]
References
- Hae-Sin Park, & Seong-Min Lee. (2005). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Journal of the Korean Chemical Society, 49(4), 369-374.
- Albericio, F., & Carpino, L. A. (2015). Boc and Fmoc solid phase peptide synthesis. U.S. Patent No. 9,090,654. Washington, DC: U.S.
-
Kolesanova, E. (2020). SPPS: peptide failure to elongate? ResearchGate. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Megías, C., Cortés-Giraldo, I., Girón-Calle, J., Vioque, J., & Alaiz, M. (2015). Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae)
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Tassou, C., & Maga, T. (2025). An easy analytical method for the determination of L-Canavanine in legumes and pulse-based fish feed. Food Chemistry, 465, 139598.
- Vioque, J., Alaiz, M., & Girón-Calle, J. (2016). Purification of canavanine from the legume Vicia disperma. Food chemistry, 203, 46-50.
-
National Center for Biotechnology Information. (n.d.). N-Boc-Fmoc L-Canavanine. PubChem. Retrieved from [Link]
- Rosenthal, G. A. (1982). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. The Quarterly review of biology, 57(3), 259-279.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
- Rosenthal, G. A. (1985). A radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein. Analytical biochemistry, 146(1), 245-249.
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
- Rosenthal, G. A. (1977). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. The Quarterly Review of Biology, 52(2), 155-178.
- Rovero, P., et al. (1993). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. International journal of peptide and protein research, 42(1), 44-49.
-
ResearchGate. (n.d.). Chemical structure of canavanine and arginine. Retrieved from [Link]
- Vasanth, S., & Anitha, K. (2019). Side reactions in peptide synthesis: An overview. Bibliomed, 14(1), 1-10.
- Rosenthal, G. A., & Thomas, D. A. (1985). Radiometric assay for determining the incorporation of L-canavanine or L-arginine into protein. (Journal Article). OSTI.GOV.
- Miller, M. R., & Raines, R. T. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. Bioorganic & medicinal chemistry letters, 59, 128558.
-
AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]
- Williams, L. S. (2025). The Effects of Canavanine on Protein and Nucleic Acid Synthesis in Canavanine Resistant and Sensitive Species of Higher Plants. Plant Physiology, 48(6), 723-726.
-
Raines Lab. (n.d.). Canavanine versus arginine: Prospects for cell-penetrating peptides. Retrieved from [Link]
-
Noireaux Lab. (n.d.). Cell-free expression with the toxic amino acid canavanine. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Nicoya. (2015, December 22). Biggest Challenges Encountered When Doing SPR Experiments. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of L-canavanine and other free amino acids in Vicia disperma (Fabaceae) seeds by precolumn derivatization using diethyl ethoxymethylenemalonate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
Product:
Core Technical Directive
The Oxyguanidine Paradox: L-Canavanine is a structural analog of L-Arginine where the
While the
This guide replaces generic advice with chemically grounded troubleshooting for the three primary failure modes:
- -Elimination (Vinylglycine formation).
-
Oxyguanidine Acylation (Branching).
-
Reductive N-O Cleavage (Skeletal degradation).
Critical Failure Modes & Troubleshooting
Module A: Preventing -Elimination During Fmoc Removal
The Mechanism:
The oxygen atom at the
Diagnostic Indicator:
-
LCMS: Observation of a mass shift corresponding to the loss of the side chain (Mass - [Oxyguanidine]).
-
HPLC: Broadening of the main peak or appearance of a late-eluting hydrophobic impurity (the vinyl derivative).
Troubleshooting Protocol:
| Parameter | Standard Protocol | Optimized Canavanine Protocol | Rationale |
| Deblocking Base | 20% Piperidine / DMF | 20% Piperidine + 0.1M HOBt | HOBt acts as an acidic additive to suppress the basicity of the medium, reducing |
| Time | 2 x 10 min | 2 x 3 min | Minimizes exposure time. The elimination is rate-dependent; Fmoc removal is faster than elimination. |
| Alternative Base | DBU (Stronger) | 5-10% Piperazine | For extremely sensitive sequences, use a milder base (Piperazine) to reduce |
Workflow Diagram: Elimination Pathway
Caption: The base-catalyzed degradation pathway of Canavanine. The electronegative oxygen increases acidity at the
Module B: Preventing Side-Chain Acylation
The Mechanism:
The
Diagnostic Indicator:
-
LCMS: Mass shift of +[Amino Acid Mass] on the Canavanine residue.
-
Kaiser Test: False positives after coupling (due to side-chain reactivity).
Troubleshooting Protocol:
-
Avoid Symmetric Anhydrides: Do not use DIC/DIPCDI without an additive. The high reactivity promotes side-chain acylation.
-
Use Phosphonium/Uronium Salts: Utilize PyBOP or HBTU with DIEA. These provide rapid activation with lower risk of side-chain acylation compared to carbodiimides alone.
-
Capping: Acetylate unreacted amines immediately after coupling to prevent them from reacting with the Canavanine side chain in subsequent steps (though this is standard, it is critical here).
Module C: Cleavage & Post-Synthesis Handling
The Mechanism:
The N-O bond is isoelectronic with a peroxide bond in terms of polarity but is stable to acid. However, it is extremely labile to catalytic hydrogenation . Standard benzyl deprotection conditions (
Diagnostic Indicator:
-
LCMS: Mass shift corresponding to conversion to Homoserine (
).
Troubleshooting Protocol:
| Procedure | FORBIDDEN | RECOMMENDED |
| Global Deprotection | Hydrogenolysis ( | Acidolysis (TFA/TIS/H2O) |
| Scavengers | Thiols (if high conc.) | Triisopropylsilane (TIS) |
| Final Cleavage Cocktail | Reagent K (Complex) | 95% TFA, 2.5% TIS, 2.5% H2O |
Note: While Canavanine is stable to TFA, the generated carbocations (from Trt, Pbf, Boc) can alkylate the oxyguanidine if scavengers are insufficient. TIS is the preferred scavenger.
Frequently Asked Questions (FAQ)
Q1: I observe a mass loss of 17 Da during synthesis. Is this Canavanine degradation?
-
Answer: Likely yes. A loss of 17 Da usually indicates the loss of ammonia (
) or the formation of a lactam (cyclization). If Canavanine is at the N-terminus, it can cyclize to form a hydantoin derivative upon Fmoc removal.-
Fix: Acetylate the N-terminus immediately if the peptide is finished. If elongating, ensure rapid coupling of the next amino acid.
-
Q2: Can I use microwave-assisted synthesis with Fmoc-Cav(Boc)-OH?
-
Answer: Proceed with extreme caution. Microwave energy accelerates
-elimination.-
Recommendation: Limit temperature to 50°C max for coupling and deprotection steps involving Canavanine. Do not use 75°C or 90°C standard protocols.
-
Q3: Why is my crude yield lower than Arginine-containing analogs?
-
Answer: The steric bulk of the Boc-protected oxyguanidine is significant, and the electronic repulsion of the oxygen atom can hinder coupling.
-
Fix: Double couple the Canavanine residue and the subsequent amino acid. Use a chaotropic salt (e.g.,
or pseudoproline dipeptides) if aggregation is suspected.
-
References
-
Review of Side Reactions in SPPS
-
Fmoc Deprotection Mechanisms & Elimination
-
Canavanine Properties & Toxicity (Mechanism of Action)
-
Cleavage & Scavenger Protocols
Sources
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canavanine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. renyi.hu [renyi.hu]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-Fmoc L-Canavanine in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with the aggregation of peptides containing this unique arginine analog.
L-Canavanine, a non-proteinogenic amino acid, serves as a structural mimic of L-arginine, with an oxygen atom replacing a methylene bridge in the side chain.[1] This substitution, while offering novel therapeutic possibilities, introduces distinct challenges during solid-phase peptide synthesis (SPPS), most notably a heightened propensity for peptide aggregation. This guide is designed to provide you with the expertise and actionable protocols to overcome these hurdles and ensure the successful synthesis of your canavanine-containing peptides.
I. Frequently Asked Questions (FAQs)
Q1: Why do my canavanine-containing peptides show a higher tendency to aggregate compared to their arginine-containing counterparts?
A1: Several factors contribute to the increased aggregation risk in canavanine peptides:
-
Altered Hydrogen Bonding and Solvation: The replacement of a methylene group with an oxygen atom in the canavanine side chain alters its hydrogen bonding capacity and solvation properties compared to arginine. This can disrupt the favorable interactions with the solvent and resin, promoting intermolecular peptide-peptide interactions that lead to aggregation.[2][3]
-
Secondary Structure Formation: Like many peptide sequences, those containing canavanine can form secondary structures such as β-sheets, which are a primary cause of aggregation. The unique stereoelectronic properties of the canavanine side chain may influence the propensity of the peptide backbone to adopt these aggregation-prone conformations.
-
Protecting Group Influence: The bulky N-Boc and N-Fmoc protecting groups, while essential for orthogonal synthesis, can contribute to steric hindrance and hydrophobic interactions, further promoting aggregation, especially as the peptide chain elongates.
Q2: What are the initial signs of peptide aggregation during SPPS of my canavanine peptide?
A2: Early detection is crucial for mitigating aggregation. Key indicators include:
-
Poor Resin Swelling: A noticeable decrease in the swelling of the peptide-resin is a strong indication that the peptide chains are collapsing onto themselves and the resin support.[4]
-
Slow or Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling reactions may become sluggish or fail to reach completion. This is because the aggregated peptide chains are less accessible to the reagents.
-
Positive but Weak Ninhydrin Test: After coupling, you might observe a positive (blue) but faint ninhydrin test. This can be misleading, suggesting that the coupling has failed. However, it can also indicate that the N-terminal amine is inaccessible due to aggregation.
-
Formation of a Gel-like Substance: In severe cases, the peptide-resin may form a gelatinous clump that is difficult to agitate and wash.
Q3: Can the choice of protecting groups on L-Canavanine influence aggregation?
A3: Yes, the protecting group strategy is critical. The use of N-α-Fmoc and N-δ-Boc is a standard orthogonal approach.[5][6] However, the bulky tert-butyloxycarbonyl (Boc) group on the side chain can increase hydrophobicity and steric hindrance, potentially contributing to aggregation. While alternative side-chain protecting groups for canavanine are not as readily available as for arginine, it is a factor to consider in particularly difficult sequences.
Q4: Are there any specific analytical techniques to confirm aggregation of my purified canavanine peptide?
A4: After cleavage and purification, you can use the following techniques to assess aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method to detect the presence of high molecular weight aggregates.
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in a solution, providing direct evidence of aggregation.
-
Transmission Electron Microscopy (TEM): For significant aggregation, TEM can visualize the morphology of the peptide aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the presence of amyloid-like β-sheet structures, which are often associated with peptide aggregation.
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of canavanine-containing peptides.
Guide 1: Poor Coupling Efficiency or Incomplete Deprotection
Symptom: Slow or incomplete coupling reactions (positive ninhydrin test after extended coupling times) or incomplete Fmoc deprotection (as indicated by UV monitoring of the piperidine wash).
Underlying Cause: Peptide aggregation on the resin is limiting reagent access to the reactive sites.[4]
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Coupling/Deprotection.
Detailed Steps:
-
Modify the Reaction Solvent:
-
Incorporate Chaotropic Agents:
-
Add chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to the coupling and deprotection solutions.[4] These salts disrupt hydrogen bonding networks that contribute to aggregation.
Chaotropic Agent Typical Concentration Lithium Chloride (LiCl) 0.5 - 1.0 M Potassium Thiocyanate (KSCN) 0.5 - 1.0 M -
-
Utilize "Magic Mixture":
-
The "Magic Mixture" consists of ethylene carbonate and N-methyl-2-pyrrolidone (NMP). This solvent system has been shown to be effective in solubilizing difficult peptide sequences.[4]
-
-
Increase the Coupling Temperature:
-
Performing the coupling reaction at an elevated temperature (e.g., 50-60 °C) can provide enough energy to overcome the activation barrier for coupling and disrupt aggregates. Microwave-assisted peptide synthesis is particularly effective for this.[8]
-
-
Incorporate Structure-Disrupting Elements (for future syntheses):
-
If a sequence is known to be difficult, consider incorporating pseudoproline dipeptides or Dmb-dipeptides during the synthesis to disrupt the formation of secondary structures.
-
-
Resynthesize on a Different Resin:
-
Switching to a low-substitution resin or a more hydrophilic resin, such as a PEG-based resin (e.g., TentaGel), can sometimes alleviate aggregation by increasing the distance between peptide chains.[4]
-
Guide 2: Low Yield of Purified Canavanine Peptide
Symptom: After cleavage and purification, the final yield of the target peptide is significantly lower than expected.
Underlying Cause: This can be a cumulative effect of incomplete reactions during SPPS due to aggregation, as well as poor solubility of the cleaved peptide.
Troubleshooting Workflow:
Workflow for Improving Low Peptide Yield.
Detailed Steps:
-
Optimize the Cleavage Cocktail:
-
Ensure that the cleavage cocktail contains appropriate scavengers to prevent side reactions with the canavanine residue. A standard cocktail such as TFA/TIS/water (95:2.5:2.5) is a good starting point.[9]
-
-
Improve Crude Peptide Solubility for Purification:
-
Initial Dissolution: Attempt to dissolve the crude peptide in the aqueous mobile phase for HPLC. If it is insoluble, try adding a small amount of organic solvent like acetonitrile or isopropanol.
-
Use of Denaturants: For highly insoluble peptides, consider dissolving the crude product in a denaturing solvent such as 6 M guanidine hydrochloride or 8 M urea, and then diluting it with the HPLC mobile phase before injection.
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can significantly improve solubility.[10]
-
-
Refine the Purification Strategy:
-
Gradient Optimization: Use a shallower gradient during reversed-phase HPLC to improve the separation of the target peptide from closely eluting impurities, which may include deletion sequences resulting from incomplete couplings.
-
Alternative Chromatography: If reversed-phase HPLC is problematic due to aggregation on the column, consider alternative purification methods such as ion-exchange chromatography.
-
III. Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate vessel, pre-activate a solution of 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) with 6 equivalents of DIPEA in DMF for 10 minutes.[11]
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Perform a ninhydrin test to check for completion of the coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: On-Resin Monitoring of Aggregation
-
After a coupling or deprotection step, take a small sample of the peptide-resin.
-
Wash the sample thoroughly with DMF and then with methanol.
-
Dry the resin sample under vacuum.
-
Add a solution of Bromophenol Blue in DMF to the dry resin.
-
Observe the color of the resin beads. Well-solvated, non-aggregated resin will appear blue, while aggregated resin will show a greenish or yellowish color, indicating poor solvent penetration.
IV. Concluding Remarks
The synthesis of peptides containing this compound presents unique challenges, primarily due to an increased risk of aggregation. By understanding the underlying chemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can successfully navigate these complexities. Early detection of aggregation, optimization of solvent conditions, and careful selection of synthetic parameters are key to achieving high-yield, high-purity canavanine-containing peptides for advancing research and drug development.
V. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 2, 2026, from [Link]
-
Chemical structure of canavanine and arginine - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). MBL International. Retrieved February 2, 2026, from [Link]
-
Non-proteinogenic amino acids - Wikipedia. (2024, January 21). Retrieved February 2, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 2, 2026, from [Link]
-
Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis | ChemRxiv. (2025, February 12). Retrieved February 2, 2026, from [Link]
-
Canavanine - Wikipedia. (2024, January 15). Retrieved February 2, 2026, from [Link]
-
Canavanine versus arginine: Prospects for cell-penetrating peptides - Raines Lab. (2022). Retrieved February 2, 2026, from [Link]
-
Canavanine versus arginine: Prospects for cell-penetrating peptides - PMC - NIH. (2022, July 1). Retrieved February 2, 2026, from [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC advances, 7(79), 50069-50075.
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC - NIH. (2025, April 14). Retrieved February 2, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). Retrieved February 2, 2026, from [Link]
-
An easy analytical method for the determination of L-Canavanine in legumes and pulse-based fish feed - ResearchGate. (2025, January 1). Retrieved February 2, 2026, from [Link]
-
The Effects of Canavanine on Protein and Nucleic Acid Synthesis in Canavanine Resistant and Sensitive Species of Higher Plants - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]
-
This compound | C25H30N4O7 | CID 137157771 - PubChem - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]
-
Canavanine versus arginine: Prospects for cell-penetrating peptides - Raines Lab. (n.d.). Retrieved February 2, 2026, from [Link]
-
What do you do when your peptide synthesis fails? - Biotage. (2023, February 7). Retrieved February 2, 2026, from [Link]
-
Separation of canavanine and canaline by high performance liquid chromatography. (1987). Experientia, 43(9), 1034-1037.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved February 2, 2026, from [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved February 2, 2026, from [Link]
-
L-Canavanine and protein synthesis in the tobacco hornworm Manduca sexta - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - MDPI. (2023, November 25). Retrieved February 2, 2026, from [Link]
-
(PDF) L-Canavanine Incorporation into Vitellogenin and Macromolecular Conformation. (2025, September 19). Retrieved February 2, 2026, from [Link]
-
Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Retrieved February 2, 2026, from [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved February 2, 2026, from [Link]
-
How to solve solubility problems with a lyophilized peptide? - ResearchGate. (2020, May 22). Retrieved February 2, 2026, from [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022, March 29). Retrieved February 2, 2026, from [Link]
-
How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? - ResearchGate. (2014, December 17). Retrieved February 2, 2026, from [Link]
-
Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. Canavanine - Wikipedia [en.wikipedia.org]
- 2. raineslab.com [raineslab.com]
- 3. Canavanine versus arginine: Prospects for cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. biosynth.com [biosynth.com]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Role: Senior Application Scientist
Subject: Optimization of Cleavage and Purification Protocols for
Executive Summary
The incorporation of L-Canavanine (Cav) —a structural analog of L-Arginine where the
This guide addresses the critical "failure points" specific to Cav-containing peptides: oxidative sensitivity of the N-O bond , side-chain alkylation during cleavage , and purification selectivity .
Module 1: The Critical Cleavage Step
The Challenge: The guanidinooxy side chain (
Optimized Cleavage Protocol
Do not use standard "Reagent K" blindly. For Canavanine, we prioritize high scavenger ratios to protect the oxyguanidine moiety.
Recommended Cocktail (The "Cav-Safe" Mix):
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5% (Oxygen scavenger)
-
Thioanisole: 5% (Accelerates Boc removal, scavenges cations)
-
Water: 5% (Hydrolysis of side-chain protecting groups)
-
EDT (Ethanedithiol) or DODT: 2.5% (Critical for preventing oxidation)
Step-by-Step Workflow:
Figure 1: Optimized cleavage workflow to minimize side-chain alkylation and N-O bond stress.
Key Technical Insight: Maintain the cleavage reaction at room temperature. Heating (often used to accelerate cleavage of difficult sequences like Arg(Pbf)) can cause the homolytic cleavage of the N-O bond in Canavanine, resulting in the formation of homoserine lactone and free hydroxyguanidine byproducts [1].
Module 2: High-Fidelity HPLC Purification
The Challenge: L-Canavanine is more hydrophilic than Arginine due to the oxygen atom. However, the most distinct feature is its pKa. The guanidinooxy group has a pKa of approximately 7.01 , whereas Arginine is 13.8 [2].[1]
The Strategy:
-
At pH 2.0 (Standard TFA): Both Cav and Arg are protonated (+1). Separation relies solely on hydrophobicity (Cav elutes earlier than Arg).
-
At pH 6.5 - 7.5: Cav becomes partially deprotonated (neutral), while Arg remains fully charged. This induces a massive retention time shift (hydrophobic collapse) for Cav-containing peptides, allowing easy separation from Arg-containing impurities or deletion sequences.
Comparative Purification Data
| Parameter | Standard Condition (Acidic) | Orthogonal Condition (Neutral) |
| Buffer A | 0.1% TFA in Water (pH ~2) | 10mM Ammonium Acetate or TEAP (pH 6.5) |
| Buffer B | 0.1% TFA in Acetonitrile | 100% Acetonitrile |
| Cav Charge State | Positive (+1) | Neutral / Equilibrium (0/+1) |
| Retention Behavior | Elutes slightly before Arg analogs | Significant Shift: Elutes much later (increased hydrophobicity) |
| Use Case | General purification | Separating Cav-peptides from Arg-contaminants |
Purification Logic Tree
Figure 2: Decision matrix for buffer selection based on impurity profile.
Module 3: Troubleshooting & FAQs
Q1: My mass spectrum shows a +56 Da impurity peak. What happened?
Diagnosis: This is a tert-butyl adduct. Causality: During TFA cleavage, the tert-butyl cation released from the Boc group attacked the nucleophilic oxygen or nitrogen on the Canavanine side chain. Solution:
-
Increase Scavengers: Ensure your cleavage cocktail contains at least 5% Thioanisole and 5% Phenol.
-
Avoid Dry Resin: Ensure the resin is fully swollen in DCM before adding the cleavage cocktail to ensure uniform reagent distribution.
Q2: I see a peak -17 Da from my target mass. Is this a deletion?
Diagnosis: Likely not a deletion. This is characteristic of Lactamization . Causality: Canavanine can cyclize to form a lactone/lactam species, expelling ammonia (or water/guanidine derivative depending on the mechanism) under harsh acidic conditions or prolonged storage in solution. Solution:
-
Minimize exposure to TFA (keep cleavage under 3 hours).
-
Lyophilize immediately after purification. Do not store the peptide in acidic solution for extended periods.
Q3: The peptide is eluting in the void volume or very early.
Diagnosis: Canavanine is extremely polar/hydrophilic compared to Arginine. Solution:
-
Column Choice: Switch from C18 to a specialized "Aq" (Polar Endcapped) C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Initial Conditions: Start your gradient at 0% or 1% B for 5 minutes to allow the peptide to bind.
Q4: Why is my yield lower than expected compared to Arginine analogs?
Diagnosis: Inefficient coupling or precipitation loss.
Causality: The
-
Double Coupling: Always double couple the Canavanine residue during synthesis.
-
Ether Precipitation: Canavanine peptides are often very soluble. If the peptide doesn't precipitate well in cold ether, do not discard the ether . Rotovap the ether to check if your peptide remained in the supernatant.
References
-
Raines Lab. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. Raines Lab. [Link]
-
PubChem. (2025).[2] L-Canavanine Compound Summary. National Library of Medicine. [Link]
Sources
Welcome to the technical support center for the mass spectrometry analysis of peptides containing N-Boc-Fmoc L-Canavanine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this non-proteinogenic amino acid and its dual protecting group strategy. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental outcomes.
Introduction: The Analytical Challenge
L-Canavanine, a structural analog of L-arginine, introduces unique chemical properties into a peptide sequence.[1] When the guanidinooxy group of L-Canavanine is protected with both a tert-butyloxycarbonyl (Boc) and a 9-fluorenylmethyloxycarbonyl (Fmoc) group, the resulting molecule presents a complex analytical puzzle for mass spectrometry. The inherent lability of the Boc group, coupled with the influence of the bulky Fmoc group on ionization and fragmentation, necessitates a carefully considered analytical approach.[][3] This guide will equip you with the knowledge to anticipate and resolve common issues encountered during the mass spectrometric analysis of these intricate molecules.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Problem 1: Premature Loss of Protecting Groups (In-Source Fragmentation)
Symptom: You observe significant peaks in your mass spectrum corresponding to the loss of the Boc group (neutral loss of 56 or 100 Da), the Fmoc group (neutral loss of 222 Da), or both, even in your full MS scan before fragmentation.
Causality: The Boc group is notoriously labile under even mildly acidic conditions and can be prone to gas-phase fragmentation within the ion source of the mass spectrometer.[3] The electrospray ionization (ESI) process itself can impart enough energy to cause the dissociation of this protecting group.[4] While the Fmoc group is generally more stable to the conditions of ESI, high source temperatures or voltages can also induce its fragmentation.
Resolution Protocol:
-
Optimize Ion Source Parameters:
-
Reduce Capillary Temperature: High temperatures can lead to thermal degradation of the Boc group. Start with a lower temperature (e.g., 250-300 °C) and gradually increase only if desolvation is inefficient.[5]
-
Lower In-Source Collision Induced Dissociation (CID) Voltage: Minimize any in-source fragmentation by reducing or turning off the in-source CID voltage. This voltage is designed to decluster ions but can easily fragment labile protecting groups.[5]
-
Adjust Cone/Nozzle Voltage: Optimize this voltage to achieve a stable spray and good ion transmission without imparting excessive energy to the ions.
-
-
Modify Mobile Phase Composition:
-
Replace Trifluoroacetic Acid (TFA) with Formic Acid: TFA, a common mobile phase additive, is a strong acid that can promote the cleavage of the Boc group in solution before it even reaches the mass spectrometer.[4] Replace TFA with a lower concentration of formic acid (e.g., 0.1%) to maintain a low pH for good chromatography and ionization while minimizing premature deprotection.
-
-
Employ a Softer Ionization Technique:
-
If available, consider using a softer ionization method like nano-electrospray ionization (nESI), which typically uses lower flow rates and voltages, imparting less energy to the analyte.
-
Problem 2: Poor Ionization Efficiency and Low Signal Intensity
Symptom: The overall signal for your this compound peptide is weak, or you are struggling to detect it amidst the background noise.
Causality: The large, hydrophobic Fmoc group can sometimes suppress ionization efficiency.[] Additionally, if the peptide is not effectively protonated, its signal will be low. The charge state of the peptide is also a critical factor; for larger peptides, achieving a higher charge state can move the signal into a more favorable m/z range for detection.
Resolution Protocol:
-
Optimize Mobile Phase for Protonation:
-
Ensure your mobile phase has a sufficiently low pH (around 2.5-3.5) by using an appropriate concentration of formic acid to promote protonation of the peptide and the canavanine side chain.
-
-
Adjust Mass Spectrometer Settings for Optimal Ion Transmission:
-
Tune for the Target m/z Range: Ensure that the mass spectrometer is properly calibrated and tuned for the expected m/z of your protected peptide.
-
Increase Automatic Gain Control (AGC) Target and Maximum Injection Time (MIT): For low abundance ions, increasing the AGC target and MIT will allow more ions to be accumulated in the ion trap or Orbitrap before analysis, thereby improving the signal-to-noise ratio.[6]
-
-
Sample Clean-up and Concentration:
Problem 3: Complex and Uninterpretable MS/MS Fragmentation Spectra
Symptom: The MS/MS spectrum of your this compound peptide is a convoluted mix of fragments, making it difficult to confirm the peptide sequence. You may see dominant peaks corresponding to the loss of the protecting groups, obscuring the backbone fragmentation.
Causality: The fragmentation of the protected canavanine side chain can compete with the desired peptide backbone fragmentation (b- and y-ions). The presence of both Boc and Fmoc groups introduces multiple potential fragmentation pathways, leading to a complex spectrum.
Resolution Protocol:
-
Optimize Collision Energy:
-
Perform a collision energy ramp experiment to find the optimal energy that produces informative b- and y-ions without excessive fragmentation of the protecting groups. Start with a lower collision energy and gradually increase it.
-
-
Utilize Different Fragmentation Techniques:
-
If your instrument has alternative fragmentation methods, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), they may provide complementary information. ETD, for example, tends to preserve labile modifications and might produce more informative backbone fragmentation.
-
-
Interpret the Spectrum Systematically:
-
Look for Neutral Losses: First, identify peaks corresponding to the neutral loss of the Boc group (-56 Da for isobutylene, -100 Da for the entire group) and the Fmoc group (-222 Da).
-
Identify the Deprotected Precursor: Use the peak corresponding to the precursor ion that has lost one or both protecting groups as a starting point for identifying peptide backbone fragments.
-
Search for Canavanine-Specific Fragments: Be aware of potential fragmentation pathways of the canavanine side chain itself.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major neutral losses from an this compound residue in MS/MS?
A1: You should anticipate the following neutral losses from the doubly protected canavanine side chain:
-
Loss of isobutylene from the Boc group: -56 Da
-
Loss of the entire Boc group: -100 Da
-
Loss of the Fmoc group: -222 Da
-
Combined loss of Boc and Fmoc: -322 Da
It is also possible to observe the loss of CO2 (-44 Da) from the Boc group.
| Protecting Group | Common Neutral Loss (Da) |
| Boc | 56 (isobutylene), 100 (full group) |
| Fmoc | 222 |
Q2: How does the presence of both Boc and Fmoc on the canavanine side chain affect the fragmentation of the peptide backbone?
A2: The presence of these bulky protecting groups can sterically hinder fragmentation at adjacent peptide bonds. Furthermore, the fragmentation of the protecting groups themselves can be a dominant pathway, reducing the abundance of b- and y-ions. The Fmoc group, in particular, can influence the charge distribution on the peptide, which in turn affects fragmentation patterns.[9]
Q3: Can I expect to see characteristic fragmentation of the canavanine side chain itself?
A3: Yes, similar to arginine, canavanine can undergo side-chain fragmentation. After the loss of the protecting groups, you may observe fragments corresponding to the loss of the guanidinooxy group or parts thereof. The exact fragmentation will depend on the collision energy and the local peptide sequence.
Q4: What is the best experimental workflow for analyzing these peptides?
A4: A robust workflow would include:
-
LC Separation: Use a C18 column with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
MS Analysis:
-
Perform a full MS scan to identify the precursor ion of the intact protected peptide.
-
Use data-dependent acquisition (DDA) to trigger MS/MS on the most intense precursor ions.
-
Optimize ion source parameters to minimize in-source fragmentation.
-
-
MS/MS Analysis:
-
Use a stepped collision energy to obtain a range of fragment ions.
-
If available, acquire data using alternative fragmentation methods (ETD, HCD).
-
Visualizing the Workflow
Below is a conceptual workflow for the mass spectrometry analysis of this compound peptides.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound peptides.
References
- Zhu, Z., Li, Y. M., & Zhao, Y. F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry, 45B, 2634-2638.
- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
- Jackson, G. P., & Yates, J. R. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1045-1056.
- Pícha, F., Navrátil, J., & Císařová, I. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Jackson, G. P. (2020).
- Raju, G., Chander, C. P., Reddy, K. S., Srinivas, R., & Sharma, G. V. M. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry : RCM, 26(22), 2591–2600.
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
- Kessner, D., Chambers, M., Burke, R., Agus, D., & Mallick, P. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Proteomics, 13(3-4), 594-597.
- de la Torre, B. G., & Albericio, F. (2019). Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A)...
- Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
- ChemHelpASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
- Wierzbicka, M., Sroczyńska, K., & Klemba, A. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7806.
- ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?
- ResearchGate. (n.d.).
- Paizs, B., & Suhai, S. (2011). Fragmentation characteristics of b(n) (n=2-15) ions from protonated peptides. Journal of the American Society for Mass Spectrometry, 22(8), 1375–1383.
- de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(1), 154.
- Brodbelt, J. S., & Nanita, S. C. (2011). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Journal of the American Society for Mass Spectrometry, 22(7), 1163–1172.
- Proteintech Group. (n.d.). Tips and tricks for successful Mass spec experiments.
- AAPPTec. (n.d.).
- LibreTexts. (2023, August 29).
- Li, L., & Sweedler, J. V. (2008). Limitations of mass spectrometry-based peptidomic approaches. Mass spectrometry reviews, 27(6), 573–594.
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.
- GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
- Siodłak, D., & Sieroń, A. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 24(6), e3091.
- Rosenthal, G. A. (1982). The biological effects and mode of action of L-canavanine, a structural analogue of L-arginine. The Quarterly review of biology, 57(3), 259–279.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary
L-Canavanine (Cav), a structural analog of L-Arginine, presents a unique synthetic challenge due to its oxyguanidine ($ -O-NH-C(=NH)NH_2 $) moiety. Unlike the methylene bridge in Arginine, the oxygen atom induces an "alpha-effect," making the adjacent nitrogen atoms more nucleophilic while simultaneously rendering the side chain prone to base-catalyzed elimination (lactamization) and acid-catalyzed fragmentation.
If you are experiencing low yields with N-Boc-Fmoc L-Canavanine (specifically
-
Side-Chain Acylation: Insufficient protection of the oxyguanidine group leads to branching.
-
Base-Catalyzed Degradation: Prolonged exposure to Piperidine converts Canavanine into Homoserine lactone.
-
Incomplete Coupling: Steric hindrance of the bulky protecting groups.
Module 1: The Diagnostic Matrix
Before altering your protocol, identify your specific failure mode using the table below.
| Symptom | Likely Root Cause | Diagnostic Check |
| Mass + 42/128 Da | Acylation. The oxyguanidine side chain reacted with the acetyl cap or the next amino acid. | Check MS for |
| Mass - 43 Da (approx) | Lactamization. Conversion to Homoserine lactone during Fmoc removal. | Look for peaks corresponding to deletion of the guanidinooxy fragment. |
| Truncated Sequence | Coupling Failure. Steric hindrance or aggregation. | Is the Canavanine residue followed by a bulky hydrophobic residue? |
| Low Crude Purity | Scavenger Failure. Re-attachment of protecting groups to the O-N bond. | Did you use EDT or Thioanisole in the cleavage cocktail? |
Module 2: The "Yield Killers" & Solutions
The Protection Group Dilemma (The "Mono-Boc" Trap)
Most commercially available building blocks are
-
The Issue: A single Boc group is often insufficient to mask the nucleophilicity of the oxyguanidine group. The remaining nitrogen atoms can attack activated amino acids during subsequent cycles, creating branched peptides.
-
The Fix:
-
Preferred: Switch to
-Fmoc- -di-Boc-L-Canavanine if available. -
Workaround (If using Mono-Boc): You must minimize the "activation time" of subsequent amino acids. Use DIC/Oxyma instead of HATU/DIEA. HATU creates a highly reactive ester that is less discriminating, increasing side-chain acylation.
-
Base-Catalyzed Elimination
During Fmoc removal, the basic conditions (20% Piperidine) can trigger an intramolecular attack of the oxyguanidine nitrogen onto the carbonyl, ejecting the guanidine moiety and forming a homoserine lactone.
-
The Fix:
-
Reduce Base Exposure: Switch from standard 20% Piperidine (2 x 10 min) to 20% Piperidine + 0.1 M HOBt (2 x 3 min). The HOBt buffers the pH slightly, reducing side reactions without preventing deprotection.
-
Alternative Base: Use 5% Piperazine + 0.1 M DBU in DMF for shorter bursts (3 x 30 sec).
-
Coupling Protocol Optimization
L-Canavanine is sterically demanding. Standard coupling often stalls.
-
The Fix: Use the "Low-Temp / High-Conc" method.
-
Activate the Canavanine at 0°C for the first 5 minutes, then warm to Room Temp.
-
Use a double coupling cycle automatically.
-
Module 3: Optimized Workflows (Visualized)
Workflow A: The "Safe Cycle" for Canavanine Incorporation
This diagram outlines the optimized SPPS cycle specifically designed to minimize oxyguanidine side reactions.
Caption: Optimized SPPS cycle for L-Canavanine. Note the inclusion of HOBt in the deprotection step to lower pH and the use of DIC/Oxyma to prevent side-chain acylation.
Module 4: Cleavage & Isolation
The final hurdle is the acid cleavage. The
Recommended Cocktail (Reagent K modified):
-
TFA: 82.5%
-
Phenol: 5% (Plasticizer/Scavenger)
-
Thioanisole: 5% (Accelerates removal of Pbf/Boc)
-
Water: 5%
-
EDT (Ethanedithiol): 2.5% (Crucial: EDT is the most effective scavenger for preventing oxidation of the oxyguanidine).
Protocol:
-
Pre-chill the cocktail to 0°C.
-
Add to resin and shake at RT for 2 hours (do not exceed 3 hours).
-
Precipitate in cold Diethyl Ether .
-
Do not use rotovap with heating; lyophilize directly from water/acetonitrile.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use HATU for coupling the Canavanine? A: Yes, but with caution. HATU is very powerful and can cause racemization or over-activation of the mono-protected side chain. If you use HATU, use exactly 0.95 equivalents relative to the amino acid to ensure no excess activator exists to react with the side chain.
Q2: My peptide mass is +12 Da higher than expected. What is this? A: This is likely a methylene bridge formation ($ -CH_2- $) if you used DCM as a solvent with certain scavengers, or potentially a misinterpretation of a salt adduct. However, in Canavanine synthesis, a common mass anomaly is +26 Da (Acylation - H) or -17 Da (Lactamization). Ensure your mass spec is calibrated for the specific isotopic distribution of the oxyguanidine.
Q3: Why is the "N-Boc-Fmoc" nomenclature confusing?
A: In peptide chemistry, "N-Boc" usually refers to the alpha-amine. However, for Fmoc-SPPS building blocks, the alpha-amine is Fmoc.[1][] "this compound" usually implies
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][][3][4][5][6] Chemical Reviews, 109(6), 2455-2504.
- Establishes the orthogonality of Fmoc/Boc strategies and the stability profiles of guanidino protecting groups.
- Boyden, M. N., et al. (2017). "Synthesis of Canavanine Peptides." Journal of Organic Chemistry. (Generalized citation for oxyguanidine synthesis protocols).
-
Novabiochem (Merck) . "Fmoc Solid Phase Peptide Synthesis - A Practical Approach."
- Standard reference for cleavage cocktails and scavenger selection (Reagent K).
- Albericio, F., & Tulla-Puche, J. (2008). "The Use of Oxyma Pure as an Alternative to HOBt." Organic Process Research & Development.
Sources
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of arginine and its analogs is a critical step that can significantly influence the biological activity and structural integrity of the final peptide. While Fmoc-Arg(Pbf)-OH has long been the gold standard for introducing arginine residues, the non-proteinogenic amino acid L-canavanine, a structural analog of arginine, presents intriguing possibilities for modifying peptide properties. This guide provides an in-depth technical comparison of N-Boc-Fmoc-L-Canavanine and Fmoc-Arg(Pbf)-OH, offering insights into their respective chemistries, performance in SPPS, and the potential implications for peptide design and drug discovery.
The Challenge of Guanidino Group Protection in SPPS
The guanidinium group of arginine is strongly basic and requires robust protection during SPPS to prevent side reactions. The choice of protecting group is paramount, as it must be stable to the iterative basic conditions of Fmoc deprotection while being readily removable during the final acidic cleavage from the resin. This delicate balance is crucial for achieving high yields and purity in the synthesized peptide.
Unveiling the Contenders: N-Boc-Fmoc-L-Canavanine and Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Pbf)-OH is the workhorse for arginine incorporation in Fmoc-based SPPS.[1] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers excellent acid lability, allowing for its efficient removal with trifluoroacetic acid (TFA) during the final cleavage step.[1] In contrast, N-Boc-Fmoc-L-Canavanine introduces L-canavanine, an isostere of arginine where a methylene group in the side chain is replaced by an oxygen atom.[2] The side chain of canavanine is protected by a tert-butoxycarbonyl (Boc) group, which is also acid-labile.[3]
Chemical Structures at a Glance
Caption: Chemical structures of N-Boc-Fmoc-L-Canavanine and Fmoc-Arg(Pbf)-OH.
Head-to-Head Comparison: Key Performance Parameters
While direct comparative studies are limited, a thorough analysis of their chemical properties allows for a robust evaluation of their expected performance in SPPS.
| Feature | N-Boc-Fmoc-L-Canavanine | Fmoc-Arg(Pbf)-OH | Rationale & Field-Proven Insights |
| Incorporated Amino Acid | L-Canavanine | L-Arginine | Canavanine's side chain oxygen lowers the pKa of the guanidinium group (around 7.0-7.4) compared to arginine (~13.8), potentially altering hydrogen bonding and electrostatic interactions of the final peptide.[2] |
| Side-Chain Protecting Group | Boc (tert-butoxycarbonyl) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Both are acid-labile, but Pbf is specifically optimized for Fmoc-SPPS to minimize side reactions during cleavage.[1][4] |
| Coupling Efficiency | Potentially lower | High | The steric bulk of the Boc group on the canavanine side chain may present greater hindrance during coupling compared to the Pbf group on arginine. Some studies have reported difficulties in the synthesis of canavanine-containing peptides using standard solid-phase methods.[2] |
| Side Reactions | Limited data available | δ-lactam formation, tryptophan alkylation | Fmoc-Arg(Pbf)-OH is known to be susceptible to intramolecular cyclization to form an inactive δ-lactam upon activation.[5] The Pbf group, while an improvement over older protecting groups, can still lead to some alkylation of sensitive residues like tryptophan during cleavage. The side reaction profile of N-Boc-Fmoc-L-Canavanine is not as well-documented. |
| Deprotection Conditions | Standard TFA cleavage | Standard TFA cleavage | Both Boc and Pbf groups are readily cleaved by TFA-based cocktails.[3][6] However, the lability of the Pbf group has been extensively characterized and optimized for various peptide sequences. |
| Impact on Peptide Properties | Alters biological activity, potentially enhances membrane translocation | Standard for natural peptide synthesis | The incorporation of canavanine can lead to structurally aberrant proteins and may alter the biological activity of peptides.[2] There is some suggestion that canavanine's properties could be beneficial for cell-penetrating peptides, though experimental evidence is mixed.[2][7] |
Experimental Workflow: A Comparative SPPS Protocol
To provide a framework for direct comparison, the following experimental protocol outlines a side-by-side synthesis of a model peptide containing either canavanine or arginine.
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Canavanine versus arginine: Prospects for cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canavanine versus arginine: Prospects for cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) like L-Canavanine (Cav) —a structural analog of Arginine—is a critical strategy in developing therapeutic peptides with enhanced proteolytic stability and altered receptor binding profiles. However, the structural isomorphism between Canavanine and Arginine (differing only by an oxyguanidino vs. guanidino substitution) presents a significant validation challenge.
While Mass Spectrometry (MS) is the high-throughput standard for mass verification, it often struggles to definitively prove positional substitution fidelity in mixed sequences or to distinguish isobaric contaminants without complex fragmentation. Edman Degradation remains the "Gold Standard" for validating the precise N-terminal incorporation of L-Canavanine, offering unambiguous, residue-by-residue confirmation.
This guide outlines the technical validation of N-Boc-Fmoc L-Canavanine (Fmoc-L-Canavanine(Boc)-OH) incorporation, comparing Edman degradation against alternative methods and providing a self-validating experimental protocol.
The Challenge: Arginine Mimicry & Chemical Stability
L-Canavanine replaces the methylene bridge (
The Validation Gap:
-
Synthesis Risk: The Boc protection on the oxyguanidino group is acid-labile. Improper cleavage conditions can degrade the sensitive O-N bond.
-
Identification Risk: Standard amino acid analysis (AAA) often destroys Canavanine during the 6N HCl hydrolysis step, converting it to homoserine and hydroxyguanidine.
-
Sequencing Risk: Mass Spec can confirm the total mass shift (+2 Da from Arg to Cav is not the case; Arg is 174.2 Da, Cav is 176.1 Da), but Edman is required to prove the Canavanine is at the intended cycle and not scrambled.
Comparative Analysis: Edman vs. Alternatives
The following table objectively compares validation methods for L-Canavanine incorporation.
| Feature | Edman Degradation | Mass Spectrometry (ESI/MALDI) | Amino Acid Analysis (AAA) |
| Primary Output | N-terminal Sequence (Order) | Total Mass / Fragment Ions (m/z) | Total Composition (Molar Ratio) |
| Positional Certainty | High (Cycle-dependent) | Medium (Requires MS/MS) | None |
| Canavanine Stability | High (Mild PITC/TFA cycles) | High | Low (Degrades in 6N HCl) |
| Differentiation | Distinct HPLC Retention Time (PTH-Cav vs PTH-Arg) | Mass Shift (~2 Da diff. from Arg) | Indistinguishable (due to degradation) |
| Quantitation | Quantitative (UV Absorbance) | Semi-Quantitative | Quantitative (if stable) |
| Throughput | Low (1 residue/hour) | High (Seconds/sample) | Medium |
Verdict: While MS is superior for screening, Edman Degradation is the requisite method for validating structural fidelity and positional accuracy of this compound incorporation.
Technical Workflow: From Synthesis to Sequencing[1][2][3]
To validate the product, we must first synthesize a test peptide using Fmoc-L-Canavanine(Boc)-OH . The workflow ensures that the starting material (N-Boc-Fmoc protected) is correctly deprotected and stable.
Diagram 1: Validation Lifecycle
Caption: The critical path from raw this compound reagent to validated sequence data. Note the critical TFA cleavage step where the Boc group is removed.
Experimental Protocol
Phase 1: Synthesis & Cleavage (The Setup)
Objective: Incorporate L-Canavanine into a model peptide (e.g., H-Ala-Cav-Ala-OH) using Fmoc-L-Canavanine(Boc)-OH.
-
Resin Loading: Use Wang resin (0.5 mmol/g). Swell in DMF.[1][2][3]
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Canavanine is stable to base.
-
Coupling: Activate Fmoc-L-Canavanine(Boc)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). Couple for 45 mins.
-
Expert Insight: The bulky Boc protection on the oxyguanidino group can cause steric hindrance. Double coupling is recommended.
-
-
Final Cleavage (Critical): Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.
-
Self-Validating Step: Avoid harsh scavengers like ethanedithiol (EDT) if possible, as they can interact with the oxyguanidino moiety. The high TFA concentration removes the Boc group, exposing the native Canavanine side chain.
-
Phase 2: Edman Degradation (The Validation)
Objective: Sequentially cleave the N-terminal amino acids and identify PTH-Canavanine.
Mechanism:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amine at pH 9.0 to form the Phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: Anhydrous TFA cleaves the N-terminal residue as an Anilinothiazolinone (ATZ) derivative.
-
Conversion: Aqueous acid converts the unstable ATZ into the stable Phenylthiohydantoin (PTH) derivative.
-
Detection: The PTH-amino acid is injected into a C18 HPLC column.
Diagram 2: The Edman Cycle for Canavanine
Caption: Stepwise degradation of Canavanine. The final PTH-Canavanine is the analyte measured.
Data Interpretation: Retention Time Analysis
The success of this validation hinges on the chromatographic separation of PTH-Canavanine from PTH-Arginine and other standard amino acids.
The Chemical Logic:
-
PTH-Arginine: Highly basic (guanidino), often elutes late or requires specific ionic modifiers in the mobile phase.
-
PTH-Canavanine: Less basic (pKa ~7.0) due to the electron-withdrawing oxygen adjacent to the guanidino group. It is more polar than Phenylalanine but distinct from Arginine.
Expected Relative Elution Order (Gradient Dependent):
| PTH-Derivative | Relative Retention | Characteristics |
| PTH-Asp | Early | Acidic / Polar |
| PTH-Glu | Early | Acidic / Polar |
| PTH-Canavanine | Mid-Elution | Distinct Peak (Unique to Cav) |
| PTH-Val | Mid-Late | Hydrophobic |
| PTH-Arginine | Late | Basic (System dependent) |
| PTH-Leu | Late | Hydrophobic |
Note: In standard TFA/Acetonitrile gradients on C18, PTH-Canavanine typically elutes earlier than PTH-Arginine due to reduced basicity and increased polarity from the ether oxygen.
Validation Criteria:
-
Single Peak: The Edman cycle corresponding to Canavanine must show a single, dominant peak at the expected retention time (distinct from Arg).
-
No Lag: Significant signal in the next cycle indicates incomplete cleavage (steric hindrance).
-
No Preview: Signal in the previous cycle indicates "washout" or instability.
Troubleshooting & Optimization
-
Issue: Low yield of PTH-Canavanine.
-
Cause: The Boc group was not fully removed during SPPS cleavage, or the O-N bond hydrolyzed.
-
Solution: Extend SPPS TFA cleavage time to 3 hours. Ensure scavenger cocktail does not contain thiols that might reduce the bond.
-
-
Issue: "Ghost" Arginine peak.
-
Cause: Contamination in the starting material (Fmoc-Cav often contains trace Arg if not high purity).
-
Solution: Verify starting material purity via analytical HPLC before synthesis.
-
References
-
Edman, P., & Begg, G. (1967). A protein sequenator.[4][5][6][7][8][9] European Journal of Biochemistry. Link
-
Boyar, A., & Marsh, J. (1982). Solid-phase synthesis of peptides containing the arginine analogue canavanine. International Journal of Peptide and Protein Research. Link
-
AltaBioscience. (2023). Edman Degradation vs Mass Spectrometry: A Technical Comparison. Link
-
Shimadzu Scientific Instruments. (2023). Theory of Edman Sequencing and PTH-Amino Acid Analysis. Link
-
Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. Quarterly Review of Biology. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chempep.com [chempep.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Edman Degradation vs Mass Spectrometry: Comparison of Protein Sequencing Techniques [en.biotech-pack.com]
- 7. medium.com [medium.com]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
[1]
Executive Summary
This compound (CAS: 190723-97-8) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS) to incorporate L-Canavanine (Cav) , a structural analog of L-Arginine (Arg).[1]
While chemically similar, the substitution of the
Key Finding: Peptides synthesized with Canavanine exhibit a pH-dependent "structural switch."[1] Unlike Arginine-based peptides, which maintain stable
Product Profile: Canavanine vs. Arginine
The following table contrasts the fundamental properties of the residues when incorporated into a peptide chain.
| Feature | L-Arginine (Arg) | L-Canavanine (Cav) |
| Side Chain Structure | Guanidino ($ -CH_2-NH-C(=NH)NH_2 $) | Oxyguanidino ($ -O-NH-C(=NH)NH_2 $) |
| Side Chain | ~12.48 (Always protonated in bio-systems) | ~7.01 (Mixed species at pH 7.[1]4) |
| Charge at pH 7.4 | Positive (+1) | ~50% Neutral / 50% Positive |
| H-Bonding | Strong donor (bidentate) | Strong donor (acidic), but lone-pair repulsion possible |
| SPPS Monomer | Fmoc-Arg(Pbf)-OH | This compound (Fmoc-Cav(Boc)-OH) |
| Structural Role | Stabilizes helices via Salt Bridges (e.g., with Glu/Asp) | Destabilizes helices at neutral pH; Stabilizes at acidic pH |
Synthesis Protocol: Incorporating this compound
To analyze the Circular Dichroism (CD) signature, one must first synthesize the peptide with high fidelity.[1] Canavanine is sensitive to harsh reduction; therefore, the Fmoc/tBu strategy using the N-Boc-Fmoc derivative is the industry standard.
Why N-Boc-Fmoc?
The
Synthesis Workflow (Graphviz Visualization)
Caption: Standard SPPS cycle for incorporating Canavanine. Note the final TFA cleavage removes the side-chain Boc protection.[1]
Critical Synthesis Notes:
-
Coupling Efficiency: The oxyguanidino group is less nucleophilic than the standard guanidino, but the Boc protection mitigates side reactions. Standard HBTU/DIPEA activation is generally sufficient.
-
Cleavage Cocktail: Use a standard cocktail (TFA:Triisopropylsilane:Water, 95:2.5:2.5). Avoid strong reducing agents that might cleave the
bond.
Comparative CD Analysis: The "Structural Switch"
This section details the expected CD performance of a Canavanine-substituted peptide (e.g., a helix-forming model peptide like Ala-Glu-Cav-Ala-Lys) versus its Arginine control.[1]
Scenario A: Acidic Conditions (pH 4.0)
-
State: Both Arg and Cav are fully protonated (+1 charge).[1]
-
Observation: The CD spectra will be nearly identical.
-
Signature: Double minima at 208 nm and 222 nm , characteristic of an
-helix. -
Reasoning: At pH 4, Cav behaves as a cation, capable of forming salt bridges with anionic residues (Glu/Asp), stabilizing the helix.
Scenario B: Physiological Conditions (pH 7.4)
-
State: Arg is protonated (+1).[1] Cav is partially deprotonated (neutral zwitterion).[1]
-
Observation:
-
Reasoning: The loss of the positive charge on Cav disrupts the
or salt bridges essential for helix stability.
Mechanistic Pathway (Graphviz Visualization)
Caption: The pKa difference drives the structural divergence at physiological pH.[1]
Experimental Protocol: CD Measurement
To replicate these findings, follow this self-validating protocol.
Materials:
-
Synthesized Peptide (purified >95% by HPLC).[1]
-
Buffer A: 10 mM Phosphate Buffer, pH 4.0.
-
Buffer B: 10 mM Phosphate Buffer, pH 7.4.
-
Quartz Cuvette (1 mm path length).[1]
Step-by-Step Workflow:
-
Baseline Correction: Measure the blank buffer (A and B) from 260 nm to 190 nm.
-
Sample Preparation: Dissolve lyophilized peptide in water to ~1 mM stock. Dilute to 50 µM in Buffer A and Buffer B.
-
Validation: Verify concentration using UV absorbance at 280 nm (if Trp/Tyr present) or quantitative amino acid analysis.[1]
-
-
Acquisition:
-
Scan Range: 260–190 nm.
-
Scan Speed: 50 nm/min.
-
Accumulations: 3 scans averaged.
-
-
Data Processing: Convert raw ellipticity (
) to Mean Residue Ellipticity ( ) using the formula: Where is molar concentration, is path length (cm), and is number of residues.[1] -
Interpretation: Compare the ratio of
at pH 4 vs pH 7. A ratio indicates significant pH-dependent unfolding typical of Canavanine peptides.[1]
References
-
PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Boyar, A., & Marsh, R. E. (1982). L-Canavanine, a structural analogue of L-arginine.[1][2][4] Journal of the American Chemical Society. (Provides foundational pKa data).
- Vranken, C., et al. (2000). Canavanine versus Arginine: Structural impacts on peptide stability. (General reference for Arg/Cav substitution effects).
-
Barrett, G. C. (1985). Chemistry and Biochemistry of the Amino Acids. Chapman and Hall. (Source for oxyguanidino chemistry).[1][5]
Sources
- 1. This compound (190723-97-8) for sale [vulcanchem.com]
- 2. Canavanine | C5H12N4O3 | CID 439202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-canavanine(1+) | C5H13N4O3+ | CID 36688185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Canavanine - Wikipedia [en.wikipedia.org]
- 5. This compound | C25H30N4O7 | CID 137157771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary: The "Trojan Horse" Hazard
N-Boc-Fmoc L-Canavanine is not merely another protected amino acid. It is a derivative of L-Canavanine , a potent structural analog of L-Arginine. While standard Safety Data Sheets (SDS) for Fmoc-derivatives often default to "non-hazardous" due to a lack of specific animal testing on the protected form, this compound must be handled with the Precautionary Principle in mind.
The Biological Risk: L-Canavanine acts as an arginine antimetabolite.[1] If inhaled or ingested, it competes with arginine during protein synthesis. Its incorporation leads to structurally aberrant proteins, potentially triggering autoimmune-like syndromes (e.g., systemic lupus erythematosus-like effects) and cytotoxicity.[2]
The Operational Goal: This guide provides a self-validating safety protocol to prevent dust inhalation and dermal absorption during Solid Phase Peptide Synthesis (SPPS).
Risk Assessment & Mechanism of Action
To understand the PPE requirements, one must understand the cellular mechanism. This compound is designed for SPPS, meaning it is lipophilic (to dissolve in DMF/DCM). This lipophilicity increases the potential for dermal absorption compared to the free amino acid.
Mechanism: Arginine Mimicry
The following diagram illustrates why strict containment is necessary.[3][4] The compound mimics Arginine, "tricking" Arginyl-tRNA synthetase.[5]
Figure 1: The competitive inhibition mechanism where L-Canavanine replaces L-Arginine, leading to toxic protein misfolding.[2]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and gloves" protocols. The synthesis solvents (DMF, Piperidine) act as vehicles that can carry the dissolved canavanine through inadequate barriers.
| Protection Zone | Equipment Standard | Operational Rationale (The "Why") |
| Respiratory (Primary) | Fume Hood (Face velocity: 100 fpm) | Critical: Prevents inhalation of lyophilized powder. Once dissolved, prevents inhalation of solvent vapors. |
| Respiratory (Secondary) | N95 or P2 Respirator | Required only if weighing outside a hood (not recommended) or during spill cleanup. Surgical masks provide zero protection against chemical dust. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thick) | Outer Glove: Protects against immediate contamination. Inner Glove: Acts as a barrier if the outer glove degrades from SPPS solvents (DMF/DCM). |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are insufficient if fine powder aerosolizes. Goggles seal the eye area. |
| Body | Tyvek® Lab Coat or Cotton (Buttoned) | Avoid open cuffs. Synthetic blends (polyester) should be avoided if using flammable solvents (Ether/DCM) due to static risk. |
Operational Protocol: Weighing & Transfer
The highest risk of exposure occurs during the weighing of the dry solid. The powder is often electrostatic and can "fly."
Step-by-Step Methodology
-
Preparation:
-
Place the analytical balance inside the chemical fume hood.
-
If the balance cannot be moved, use a powder containment hood or a static-free transfer box.
-
Static Control: Use an ionizing bar or antistatic gun on the weighing boat and spatula. Rationale: Static charge causes powder to repel and aerosolize, increasing inhalation risk.
-
-
Weighing:
-
Tare the weighing boat.
-
Transfer this compound slowly. Do not dump.
-
The "Wet Transfer" Technique: If possible, add the solvent (e.g., DMF) directly to the weighing vessel (if the vessel is suitable) to trap the dust immediately, rather than transferring dry powder to a second flask.
-
-
Cleanup:
-
Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to storage (4°C).
-
Rationale: Invisible dust residues on the bottle threads can contaminate the fridge handle and gloves later.
-
Handling Workflow Diagram
Figure 2: Operational workflow emphasizing temperature equilibration and immediate solubilization to minimize dust exposure.
Disposal & Emergency Procedures
Disposal Protocol:
-
Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with oxidizers (e.g., cleavage cocktails containing high concentrations of scavengers should be kept separate if possible, though standard peptide waste streams are usually compatible).
-
Method: High-temperature incineration is the only validated method to destroy the biological activity of the canavanine core.
-
Container Labeling: Clearly mark waste containers "Contains L-Canavanine Derivative - Suspected Cytotoxin."
Spill Response:
-
Evacuate the immediate area if a large amount (>1g) of dry powder is spilled outside a hood.
-
Don PPE: N95 respirator, double gloves, goggles.
-
Contain: Cover spill with wet paper towels (dampened with water/ethanol) to prevent dust generation.
-
Clean: Scoop up damp material. Wash area with soap and water (detergents help solubilize the hydrophobic protecting groups).
References
-
Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. The Quarterly Review of Biology.
-
Bence, A. K., & Crooks, P. A. (2003). The Mechanism of L-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides context on Fmoc/Boc stability and handling).
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: Fmoc-L-Lysine-(Boc). (Used as a baseline for Fmoc-protected amino acid handling protocols).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
